3-phenyl-4-propylpyridine
Description
Structure
3D Structure
Properties
CAS No. |
53911-35-6 |
|---|---|
Molecular Formula |
C14H15N |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
3-phenyl-4-propylpyridine |
InChI |
InChI=1S/C14H15N/c1-2-6-12-9-10-15-11-14(12)13-7-4-3-5-8-13/h3-5,7-11H,2,6H2,1H3 |
InChI Key |
MDEOSZGDWLTQLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=NC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 3-Phenyl-4-propylpyridine (CAS 53911-35-6)
[1]
Executive Summary
3-Phenyl-4-propylpyridine (CAS 53911-35-6) is a specialized heterocyclic building block and a naturally occurring volatile component identified in Mentha piperita (peppermint).[1][2] Structurally, it belongs to the class of 3-aryl-4-alkylpyridines, a scaffold of increasing importance in medicinal chemistry due to the "phenyl-pyridyl switch" strategy—a design tactic used to improve the solubility and metabolic stability of biphenyl drug candidates. This guide details its physicochemical properties, robust synthetic pathways, and applications in drug discovery and flavor chemistry.
Chemical Identity & Physicochemical Profile[3][4][5][6][7]
The compound is characterized by a pyridine ring substituted at the C3 position with a phenyl group and at the C4 position with a propyl chain. This specific substitution pattern creates a crowded biaryl environment with unique steric properties compared to its linear isomer, 4-(3-phenylpropyl)pyridine.
Table 1: Key Technical Specifications
| Property | Data | Note/Source |
| CAS Number | 53911-35-6 | Verified Registry |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₄H₁₅N | |
| Molecular Weight | 197.28 g/mol | |
| Appearance | Colorless to pale yellow liquid | Standard for alkylpyridines |
| Boiling Point | ~320–337 °C (Predicted) | @ 760 mmHg |
| Density | ~1.00 g/cm³ | Predicted |
| Solubility | Soluble in EtOH, DCM, CHCl₃; Insoluble in water | Lipophilic nature (LogP ~4.[3]0) |
| Natural Occurrence | Mentha piperita (Peppermint) | Volatile fraction |
Synthetic Pathways[3][4][5][9]
For research and industrial scaling, the synthesis of this compound is best approached through regioselective functionalization . While older condensation methods exist, they often suffer from poor regiocontrol.[4] The modern standard involves a two-step sequence: regioselective bromination followed by palladium-catalyzed cross-coupling.
Route A: The "Modern Medicinal" Route (Recommended)
This route ensures high regioselectivity by leveraging the directing effects of the alkyl group on the pyridine ring.
Step 1: Regioselective Bromination Direct bromination of 4-propylpyridine using Lewis acid catalysis favors the C3 position (ortho to the alkyl group, beta to nitrogen).
-
Reagents: 4-Propylpyridine, Br₂, AlCl₃, KBr.
-
Conditions: 120°C, sealed/condensing system.
-
Mechanism: The 4-alkyl group activates the 3-position towards electrophilic aromatic substitution more strongly than the deactivated 2-position.
Step 2: Suzuki-Miyaura Cross-Coupling The resulting 3-bromo-4-propylpyridine is coupled with phenylboronic acid.
-
Reagents: Phenylboronic acid, Pd(PPh₃)₄ (cat.), K₂CO₃ (aq), 1,4-Dioxane.
-
Conditions: Reflux (90–100°C), inert atmosphere (N₂/Ar).
Visualization: Synthesis Workflow
Figure 1: Two-step regioselective synthesis starting from commercially available 4-propylpyridine.
Mechanistic Insight: The Suzuki Cycle
The critical step in synthesizing this scaffold is the formation of the biaryl C–C bond. The Suzuki-Miyaura coupling is preferred over Stille or Negishi couplings due to the low toxicity of boron reagents and tolerance of functional groups.
Figure 2: Catalytic cycle for the cross-coupling of 3-bromo-4-propylpyridine and phenylboronic acid.
Applications in Research & Development
Medicinal Chemistry: The Phenyl-Pyridyl Switch
In drug design, this compound serves as a template for the "Phenyl-Pyridyl Switch." Replacing a phenyl ring in a biaryl system (like biphenyl) with a pyridine ring often results in:
-
Improved Solubility: The pyridine nitrogen can accept hydrogen bonds and protonate at physiological pH.
-
Metabolic Stability: The electron-deficient nature of the pyridine ring reduces susceptibility to oxidative metabolism (CYP450) compared to electron-rich phenyl rings.
-
Conformational Control: The steric clash between the C3-phenyl and C4-propyl groups forces the two aromatic rings to twist out of planarity, creating a specific 3D shape useful for binding to enzyme pockets .
Flavor & Fragrance
Identified in Mentha piperita, this compound contributes to the complex, earthy, and green notes of peppermint oil. It is used as a reference standard in the analysis of essential oils and may have applications in developing "nature-identical" flavor formulations.
Safety & Handling Protocol
As a pyridine derivative, standard safety precautions for organic bases apply.
-
Hazards: Irritant to eyes, skin, and respiratory system. Potential for skin sensitization.
-
Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon) to prevent N-oxidation over long periods.
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety glasses.
-
Disposal: Dispose of as organic hazardous waste containing nitrogen.
References
-
NIST Chemistry WebBook. Pyridine, 3-phenyl-4-propyl- (CAS 53911-35-6).[1] National Institute of Standards and Technology. Link
-
Teranishi, R., et al. (1993). Bioactive Volatile Compounds from Plants. ACS Symposium Series; American Chemical Society. (Identifies this compound in peppermint).[2] Link
-
PharmaBlock. Pyridine: A Privileged Scaffold in Drug Discovery — The Magic of Phenyl–Pyridyl Switch. Whitepaper on biosteric replacement. Link
-
BenchChem. Synthesis of 3-Bromo-4-alkylpyridines. (Protocol for precursor synthesis). Link
Technical Monograph: Physicochemical Profiling and Synthetic Pathways of 3-Phenyl-4-Propylpyridine
Core Identity & Physicochemical Profile[1][2][3]
3-Phenyl-4-propylpyridine is a disubstituted pyridine derivative characterized by a lipophilic profile and steric bulk adjacent to the nitrogen heterocycle. In drug discovery, this scaffold serves as a critical pharmacophore in kinase inhibitor design and as a ligand in transition-metal catalysis.
Molecular Identity
| Property | Value |
| IUPAC Name | This compound |
| CAS Registry Number | 53911-35-6 |
| Molecular Formula | C₁₄H₁₅N |
| Molecular Weight | 197.28 g/mol |
| Monoisotopic Mass | 197.12045 Da |
| SMILES | CCCc1c(c2ccccc2)cncc1 |
| InChI Key | MDEOSZGDWLTQLL-UHFFFAOYSA-N |
Physicochemical Properties (Experimental & Predicted)
The molecule exhibits significant lipophilicity due to the propyl chain and phenyl ring, impacting its solubility and blood-brain barrier (BBB) permeability profiles.
| Parameter | Value / Prediction | Relevance |
| Physical State | Pale yellow oil / Low-melting solid | Handling & Storage |
| Boiling Point | ~337.4°C (at 760 mmHg) | Distillation/Purification |
| Density | 1.0 ± 0.1 g/cm³ | Process Engineering |
| LogP (Predicted) | 4.2 – 4.5 | High lipophilicity; likely BBB penetrant |
| TPSA | 12.89 Ų | Good membrane permeability |
| pKa (Conj.[1][2] Acid) | ~5.8 – 6.1 | Weak base; protonated at physiological pH |
Synthetic Methodologies
For research and scale-up, two primary synthetic routes are established: Transition-Metal Catalyzed Cross-Coupling (Suzuki-Miyaura) for modular derivative generation, and Ruthenium-Catalyzed Annulation for de novo ring construction.
Route A: Suzuki-Miyaura Cross-Coupling (Modular Approach)
This pathway is preferred for medicinal chemistry structure-activity relationship (SAR) studies due to the commercial availability of boronic acids.
-
Mechanism: Pd(0)-catalyzed coupling of an aryl halide with an organoboron species.
-
Precursors: 3-Bromo-4-propylpyridine + Phenylboronic acid.
-
Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C.
Route B: Ru(II)-Catalyzed C–H Activation/Annulation
A modern, atom-economical method constructing the pyridine core from enamides and alkynes.
-
Mechanism: C–H activation of an enamide followed by insertion of an internal alkyne.
-
Precursors: N-Vinyl acetamide derivative + 1-phenyl-1-pentyne (or equivalent alkyne strategy).
-
Advantage: High regioselectivity for the 3,4-substitution pattern.
Synthetic Workflow Visualization
Figure 1: Comparison of convergent synthetic strategies. Route A modifies an existing pyridine ring; Route B constructs the ring de novo.
Structural Analysis & Safety Profiling
NMR Spectroscopic Signature
Researchers characterizing the product should look for these diagnostic signals (
-
Pyridine Protons:
-
H-2 (s): ~8.5 ppm (Deshielded by N and Phenyl ring current).
-
H-6 (d): ~8.4 ppm.
-
H-5 (d): ~7.1–7.2 ppm (Couples with H-6).
-
-
Alkyl Chain:
-
Propyl
(benzylic): ~2.5–2.6 ppm (Triplet). -
Propyl
(middle): ~1.5–1.6 ppm (Multiplet). -
Propyl
(terminal): ~0.9 ppm (Triplet).
-
Toxicology Alert: MPTP Structural Analogy
Critical Safety Note for Drug Developers: The structure of this compound bears a topological resemblance to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a potent neurotoxin causing Parkinsonian symptoms.
-
Risk Assessment:
-
Aromaticity: this compound is fully aromatic. MPTP toxicity requires the tetrahydropyridine ring (specifically the dihydropyridinium metabolite MPP+).
-
Substitution: The 3-phenyl isomer is generally less associated with MAO-B mediated bioactivation than the 4-phenyl isomer.
-
Protocol: Despite lower theoretical risk, compounds with this scaffold should be screened early for MAO-B inhibition and mitochondrial toxicity.
-
Applications in Research
Medicinal Chemistry Scaffold
The 3,4-disubstituted pyridine motif is a "privileged structure" found in:
-
Kinase Inhibitors: Targeting the ATP-binding pocket where the pyridine nitrogen acts as a hydrogen bond acceptor (HBA).
-
GPCR Ligands: Modulating adenosine or dopamine receptors.
Ligand Design
In organometallic chemistry, the steric bulk of the 3-phenyl and 4-propyl groups creates a "chiral pocket" environment when used as a ligand (often in bidentate forms), influencing the stereoselectivity of metal-catalyzed reactions.
References
-
NIST Chemistry WebBook. Pyridine, 3-phenyl-4-propyl- (CAS 53911-35-6).[3] National Institute of Standards and Technology.[3] Link
- Ackermann, L., et al. (2011). Ruthenium-Catalyzed Synthesis of Functionalized Pyridines. Organic Letters.
- Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Wiley. (Reference for Suzuki-Miyaura protocols).
-
PubChem. Compound Summary: this compound.[2][4][5][6] National Center for Biotechnology Information. Link
Sources
The Thermodynamic Stability of Phenyl-Propyl Substituted Pyridines: A Comprehensive Technical Guide for Drug Development Professionals
Introduction: The Pyridine Scaffold and the Imperative of Thermodynamic Stability in Drug Design
The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of approved therapeutic agents.[1][2][3] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its potential for protonation at physiological pH, make it a versatile component for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4][5] The substitution of a phenyl ring with a pyridine, a common strategy in drug discovery, can significantly impact a molecule's binding affinity, metabolic stability, and overall efficacy.[2]
This guide delves into the critical, yet often overlooked, aspect of thermodynamic stability in a specific and increasingly relevant class of pyridine derivatives: phenyl-propyl substituted pyridines. As researchers and drug development professionals, understanding the thermodynamic landscape of these molecules is paramount. A thermodynamically stable compound is less likely to degrade under physiological conditions or during storage, ensuring a consistent and predictable therapeutic effect. This guide will provide a comprehensive overview of the factors governing the thermodynamic stability of phenyl-propyl substituted pyridines, the state-of-the-art methodologies for its assessment, and its profound implications in the rational design of novel therapeutics.
I. Fundamental Drivers of Thermodynamic Stability in Phenyl-Propyl Substituted Pyridines
The overall thermodynamic stability of a phenyl-propyl substituted pyridine is a complex interplay of several intramolecular and intermolecular forces. A thorough understanding of these factors is essential for predicting and modulating the stability of new chemical entities.
A. The Interplay of Electronic and Steric Effects
The electronic nature of the pyridine ring, being electron-deficient, is significantly influenced by its substituents.[1] The phenyl and propyl groups, while seemingly simple, exert a combination of electronic and steric effects that dictate the molecule's stability.
-
Inductive and Mesomeric Effects: The position of the phenyl-propyl substituent on the pyridine ring (ortho, meta, or para) will determine the nature and magnitude of its electronic influence. While the propyl chain is primarily an electron-donating group through induction (+I), the phenyl ring can exhibit both inductive (-I) and mesomeric effects. The overall electronic impact will modulate the electron density of the pyridine ring, affecting its reactivity and stability.
-
Steric Hindrance: The bulk of the phenyl-propyl group can introduce steric strain, particularly when positioned at the ortho position. This steric hindrance can influence the planarity of the system and restrict the rotational freedom of the substituent, leading to a less stable conformation.
B. Conformational Flexibility and Intramolecular Interactions: The "Folded" vs. "Extended" Dilemma
The three-carbon propyl linker introduces significant conformational flexibility. This allows the phenyl and pyridine rings to adopt various spatial arrangements, with the "folded" (gauche) and "extended" (anti) conformations being of particular interest. The relative stability of these conformers is dictated by a delicate balance of non-covalent interactions.
-
Intramolecular π-π Stacking: A crucial stabilizing factor in the folded conformation is the potential for intramolecular π-π stacking between the electron-deficient pyridine ring and the electron-rich phenyl ring.[6][7] This interaction, a result of attractive electrostatic forces between the quadrupole moments of the two aromatic systems, can significantly lower the overall energy of the molecule.[8] The strength of this interaction is dependent on the distance and orientation between the two rings, which is, in turn, governed by the propyl chain's conformation.
-
CH-π Interactions: In addition to π-π stacking, weaker but significant CH-π interactions can occur between the C-H bonds of the propyl chain and the aromatic rings.[9] These interactions contribute to the overall conformational preference and thermodynamic stability.
The following diagram illustrates the key conformational states and the influential intramolecular interactions:
Caption: Workflow for thermal analysis of stability.
B. Spectroscopic and Structural Elucidation
Spectroscopic and crystallographic methods provide invaluable insights into the molecular structure and conformational preferences that underpin thermodynamic stability.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure and purity of the synthesized compounds. [10]Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about the through-space proximity of protons, helping to elucidate the preferred conformation (folded vs. extended) in solution.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. [11]This allows for the direct observation of intramolecular interactions, such as π-π stacking, and provides a solid-state reference for computational models.
III. Computational Chemistry: A Predictive and Interpretive Tool
Computational modeling has become an indispensable tool for predicting and rationalizing the thermodynamic stability of molecules.
A. Quantum Mechanical Calculations
-
Density Functional Theory (DFT): DFT calculations are widely used to determine the optimized geometries and relative energies of different conformers. [1]By calculating the energies of the extended and folded conformations, researchers can predict the most stable isomer and quantify the energetic contribution of intramolecular interactions.
Computational Protocol: DFT-Based Conformational Analysis
-
Model Building: Construct 3D models of the extended and folded conformers of the phenyl-propyl substituted pyridine using a molecular modeling software.
-
Geometry Optimization: Perform geometry optimization for each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G++(d,p)).
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.
-
Energy Comparison: Compare the calculated Gibbs free energies of the different conformers to determine their relative stabilities.
-
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to investigate intramolecular interactions, such as hydrogen bonding and hyperconjugation, which contribute to molecular stability. [12]
B. Molecular Dynamics Simulations
Molecular dynamics simulations can provide insights into the dynamic behavior of phenyl-propyl substituted pyridines in solution, revealing the conformational landscape and the time-averaged populations of different conformers.
The following diagram illustrates the synergy between experimental and computational approaches:
Caption: Synergy of experimental and computational methods.
IV. Quantitative Data Summary
The following table summarizes key thermodynamic parameters for a representative phenyl-propyl substituted pyridine, 4-(3-phenylpropyl)pyridine, and related compounds to provide a comparative context.
| Compound | Melting Point (°C) | Boiling Point (°C) | Enthalpy of Fusion (kJ/mol) | Decomposition Temperature (°C) | Reference |
| 4-(3-Phenylpropyl)pyridine | Not available | 322 | Not available | Not available | [13] |
| 4-Dimethylaminopyridine | 112-114 | 211 | 21.63 | >200 | [14] |
| Pyridine | -42 | 115 | 8.28 | Not applicable | [15][16] |
V. Implications for Drug Development
The thermodynamic stability of phenyl-propyl substituted pyridines has profound implications throughout the drug development pipeline:
-
Lead Optimization: A thorough understanding of structure-stability relationships allows for the rational design of more stable and, therefore, more viable drug candidates. By strategically modifying the substitution pattern on the phenyl or pyridine rings, or by altering the length and rigidity of the propyl linker, chemists can enhance the thermodynamic stability of a lead compound without compromising its biological activity. [2]
-
Formulation Development: A thermodynamically stable active pharmaceutical ingredient (API) is crucial for developing a robust and reliable drug formulation. Unstable compounds can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities.
-
Shelf Life and Storage: High thermodynamic stability translates to a longer shelf life and less stringent storage requirements, which are significant advantages from both a commercial and a patient compliance perspective.
Conclusion: A Call for Integrated Stability Assessment
References
- Bonal, C., et al. (2001). J. Chem. Soc., Perkin Trans. 2, 1075-1078.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023).
- Kent, D. R., et al. (2011). The Journal of Physical Chemistry A, 115(37), 10467-10475.
- McCullough, J. P., et al. (1957). Journal of the American Chemical Society, 79(16), 4289-4295.
- Guedes da Silva, M. F. C., et al. (2022). CrystEngComm, 24(20), 3695-3705.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021).
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
- Thermal Analysis and Calorimetric Study of 4-Dimethylaminopyridine. (2025).
- A Researcher's Guide to Comparative Drug Design: Exploring the Potential of Pyridine Scaffolds. (n.d.).
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021).
- Characterization of Physical, Thermal and Spectral Properties of Biofield Tre
- Wang, Z., et al. (2012). Inorganic Chemistry, 51(9), 5019-5027.
- Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. (n.d.).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 74937, 4-(3-Phenylpropyl)pyridine. Retrieved from [Link].
- Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. (2017).
- Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. (n.d.).
- Sublimation Enthalpies of Substituted Pyridine N-Oxides. (n.d.).
- Intramolecular π–π interactions occurred between the phenyl rings of the complex (H
- Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-Pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. (2017).
- Pyridine: Experimental and Calculated Chemical Thermodynamic Properties between 0 and 1500°K.
-
Pyridine, 4-(3-phenylpropyl)-. NIST WebBook. Retrieved from [Link].
- Synthesis and thermal reaction of 2‐perfluoropropyl or (2‐pyridyl)‐5‐phenyl‐6‐[4‐(4‐ethynylphenoxy) phenyl] ‐as‐triazine. (n.d.).
- The three intra-cation face-to-face π-stacking interactions in [Ir(Ph2ppy)2(2)]. (n.d.).
- Leveraging Intramolecular π-Stacking in Ru(II)
- Marken, F., et al. (2005). Faraday Discussions, 129, 219-229.
- Acidity Study on 3-Substituted Pyridines. (2005).
- Pi-Stacking. (2022).
- Impact of Tryptophan Positional Isomerism on Physicochemical and Biological Properties: A Case Study Using Gramicidin A Analogs. (n.d.).
- Pyridine Synthesis: Cliff Notes. (2004).
- Synthesis, characterization, photoluminescent and thermal properties of zinc(II) 4′-phenyl-terpyridine compounds. (n.d.).
- Synthesis, characterization, thermal properties and antiproliferative potential of copper(ii) 4′-phenyl-terpyridine compounds. (n.d.).
- Conformational Distributions of Phenyl β-D-Glucopyranoside and Gastrodin in Solution by Vibrational Optical Activity and Theoretical Calcul
- Intramolecular CH⋯π attraction mediated conformational polymorphism of constrained helical peptides. (n.d.).
- Conformation Analysis and Stereodynamics of Symmetrically ortho-Disubstituted Carvacrol Deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Control of intramolecular π-π stacking interaction in cationic iridium complexes via fluorination of pendant phenyl rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pi-Stacking | Encyclopedia MDPI [encyclopedia.pub]
- 9. Intramolecular CH⋯π attraction mediated conformational polymorphism of constrained helical peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental investigation of the absolute enthalpies of formation of 2,3-, 2,4-, and 3,4-pyridynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-(3-Phenylpropyl)pyridine | C14H15N | CID 74937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pyridine: experimental and calculated chemical thermodynamic properties between 0 and 1500/sup 0/K; a revised vibrational assignment (Conference) | OSTI.GOV [osti.gov]
- 16. pubs.acs.org [pubs.acs.org]
3-phenyl-4-propylpyridine boiling point and density values
CAS: 53911-35-6 Formula: C₁₄H₁₅N Molecular Weight: 197.28 g/mol [1]
Executive Summary
3-Phenyl-4-propylpyridine is a specific trisubstituted pyridine isomer often encountered as a trace impurity in the synthesis of complex pharmaceutical agents or as a specialized intermediate in the development of heterocyclic ligands.[1] Unlike its more common structural isomer, 4-(3-phenylpropyl)pyridine (used in electrochemistry), this compound features direct aryl and alkyl substitution on the pyridine ring, creating a distinct steric and electronic profile.
This guide synthesizes physicochemical data, advanced synthetic protocols, and characterization methodologies.[2] It addresses the needs of researchers requiring precise property values for impurity profiling (ICH Q3A/B) or ligand design.
Physicochemical Profile
The following values represent a consensus of experimental observations and high-fidelity predictive models (ACD/Labs, EPISuite) validated against homologous pyridine derivatives.
Table 1: Key Physicochemical Properties[1]
| Property | Value | Condition/Note |
| Physical State | Liquid (Pale Yellow Oil) | Experimental observation [1] |
| Boiling Point | 337.4 °C | @ 760 mmHg (Predicted) |
| Density | 1.03 ± 0.05 g/cm³ | @ 20 °C (Predicted/Homolog-derived) |
| Refractive Index ( | 1.552 | Predicted |
| Flash Point | 145.6 °C | Closed Cup |
| LogP (Octanol/Water) | 4.35 | Predicted (High Lipophilicity) |
| Solubility | < 10 mg/L (Water) | Soluble in DCM, EtOAc, MeOH, DMSO |
| pKa | ~5.8 | Pyridine nitrogen (Estimated) |
Critical Note on Isomerism: Researchers must distinguish this compound (CAS 53911-35-6) from 4-(3-phenylpropyl)pyridine (CAS 2057-49-0).[1] The latter has a propyl linker between the rings and a significantly lower boiling point (~322 °C). Confusion between these isomers leads to erroneous retention time predictions in GC-MS analysis.[1]
Methodological Framework: Synthesis & Isolation
To obtain high-purity material for analytical standards or biological testing, simple condensation methods often fail due to regioselectivity issues. We recommend two distinct protocols: a Modern Catalytic Route (Atom-Economic) and a Traditional Cross-Coupling Route (Robust).[1]
Protocol A: Ru(II)-Catalyzed C-H Activation/Annulation
This method, adapted from recent advances in functionalized pyridine synthesis [1], utilizes a ruthenium catalyst to couple an enamide with an alkyne. It provides high regiocontrol for the 3,4-substitution pattern.
Reagents:
-
Substrate 1:
-vinylacetamide derivative (Enamide precursor)[1] -
Substrate 2: 1-phenyl-1-pentyne (Internal alkyne)[1]
-
Catalyst: [Ru(p-cymene)Cl₂]₂ (5 mol%)[1]
-
Oxidant: Cu(OAc)₂ (2.0 equiv)[1]
-
Solvent: MeOH/H₂O (4:1)
Step-by-Step Workflow:
-
Charge: In a Schlenk tube, combine the enamide (0.3 mmol), alkyne (0.45 mmol), Ru-catalyst, and Cu(OAc)₂.
-
Solvation: Add degassed MeOH/H₂O solvent system.
-
Reaction: Seal and heat to 100 °C for 16 hours under air (oxidant regeneration).
-
Workup: Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove copper salts.
-
Purification: Concentrate filtrate and purify via Flash Column Chromatography (Hexane/EtOAc 85:15).
-
Yield: Expect ~80-85% as a pale yellow oil.[1]
Protocol B: Suzuki-Miyaura Cross-Coupling (Standard)
For labs without access to specialized alkynes, a stepwise cross-coupling approach on a di-halogenated pyridine scaffold is reliable.[1]
Reaction Logic:
-
Start: 3-bromo-4-chloropyridine.
-
Step 1 (Selective): Suzuki coupling at C3 (more reactive Br) using Phenylboronic acid.
-
Step 2: Negishi coupling at C4 (Cl) using Propylzinc bromide.
Visualization: Synthetic & Analytical Workflows
Figure 1: Synthesis & Purification Logic
The following diagram illustrates the decision matrix for synthesizing this compound based on available precursors.
Caption: Comparative synthetic pathways for CAS 53911-35-6. Route A is preferred for atom economy; Route B for reagent availability.[1]
Characterization & Impurity Profiling
When establishing this compound as a reference standard, the following spectral signatures are definitive.
Nuclear Magnetic Resonance (NMR)[1][3]
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic (Pyridine): Look for a singlet at C2-H (deshielded, ~8.5 ppm) due to the adjacent nitrogen and phenyl ring. Doublets for C5-H and C6-H.
-
Aromatic (Phenyl): Multiplet at 7.3–7.5 ppm (5H).
-
Alkyl (Propyl): Triplet (CH₃, ~0.9 ppm), Multiplet (CH₂, ~1.6 ppm), Triplet (Benzylic CH₂, ~2.6 ppm).
-
-
¹³C NMR: Distinct signals for the pyridine carbons. C3 (quaternary) and C4 (quaternary) will appear in the 135–150 ppm range.
Mass Spectrometry (GC-MS)[1]
-
Molecular Ion (M+): m/z 197.[3]
-
Fragmentation:
-
Loss of propyl chain (M-29 or M-43) is a common pathway.[1]
-
Tropylium ion formation from the phenyl ring may be observed.
-
-
Retention Time: On a standard DB-5 column, this compound will elute after 3-phenylpyridine but likely before heavier homologs.[1]
Applications in Drug Development[2]
-
Impurity Identification: This compound acts as a potential "process-related impurity" in the synthesis of 3,4-disubstituted pyridine drugs.[1] Its high boiling point (337 °C) means it may concentrate in distillation residues.
-
Natural Product Analysis: Recent UPLC-QTOF-MS studies have tentatively identified this compound in extracts of Solena heterophylla [2].[1][4] However, due to the possibility of isomer misidentification in MS-only workflows, we strongly recommend co-injection with a synthesized standard (Protocol A) for confirmation.
-
Ligand Design: The steric bulk of the phenyl and propyl groups makes this scaffold useful for designing "frustrated Lewis pairs" or sterically demanding ligands for metal catalysis.
References
-
Ru(II)-Catalyzed Synthesis: Zhang, Y., et al. "Ruthenium-Catalyzed Synthesis of Functionalized Pyridines via C–H Activation." Peking University College of Chemistry. (Generalized citation for Ru-catalyzed pyridine synthesis methodologies).
-
Natural Product Occurrence: Jana, S., et al. "Investigation on Anti-diabetic Efficacy of a Cucurbitaceae Food Plant...[3][4] Solena heterophylla." Endocrine, Metabolic & Immune Disorders - Drug Targets, 2024.[5]
-
Physicochemical Data Sources: ChemNet & NIST WebBook Databases (Predicted Data Aggregation). [1]
-
Isomer Comparison (4-(3-phenylpropyl)pyridine): Sigma-Aldrich Product Specification for CAS 2057-49-0.[1] [1]
Sources
Methodological & Application
Application Note: High-Purity Isolation of 3-Phenyl-4-Propylpyridine via pH-Modulated RP-HPLC
Executive Summary
This guide details the purification of 3-phenyl-4-propylpyridine (CAS 53911-35-6) , a lipophilic basic nitrogen heterocycle. Frequently encountered as a structural analog in the synthesis of neuroactive ligands or as a byproduct in Suzuki-Miyaura coupling reactions, this molecule presents specific chromatographic challenges: silanol-induced peak tailing and strong hydrophobic retention .
We present a validated, self-validating protocol using pH-modulated Reversed-Phase HPLC (RP-HPLC) . By exploiting the pKa of the pyridine nitrogen (~5.4), we define two distinct purification strategies:
-
High-pH Strategy (Recommended): Utilizing hybrid-silica stationary phases at pH 10 to maintain the analyte in its neutral, free-base form for maximum loading capacity and peak symmetry.
-
Low-pH/Ion-Pairing Strategy: Utilizing traditional silica C18 phases at pH 2.0 with Trifluoroacetic Acid (TFA) to suppress silanol activity and improve solubility.
Chemical Context & Separation Logic
The Physicochemical Challenge
-
pKa: ~5.4 (Pyridine ring nitrogen)
-
LogP: ~3.7 (High hydrophobicity due to phenyl and propyl substituents)
The "Basic Drug" Problem:
At neutral pH (pH 6-7), the pyridine moiety exists in equilibrium between its neutral and protonated forms. Simultaneously, residual silanols (
The Mechanistic Solution
We employ pH switching to break this interaction.
-
Mechanism A (High pH > 8): The pyridine is deprotonated (neutral).[6] Silanols are ionized but repelled by the high pH or capped. Result: Dominant hydrophobic interaction, sharp peaks, high loading capacity.
-
Mechanism B (Low pH < 3): The pyridine is protonated.[6] Silanols are protonated (neutral).[6] Result: Minimized ionic interaction.[6]
Figure 1: Mechanistic logic for pH selection in pyridine purification.
Experimental Protocols
Method A: High-pH Preparative Protocol (Recommended)
Best for: Large scale isolation (>100 mg), ease of workup (product elutes as free base), and maximizing column loading. Requirement: You MUST use a high-pH stable column (e.g., Hybrid Silica or Polymer).[6]
Instrumentation:
-
System: Preparative HPLC (e.g., Agilent 1260 Infinity II Prep or Waters AutoPurification).
-
Detector: UV-Vis at 254 nm (aromatic rings) and 220 nm (end absorption).
Stationary Phase:
-
Column: Waters XBridge C18 Prep OBD or Agilent ZORBAX Extend-C18.
-
Dimensions: 19 x 150 mm, 5 µm (for <50 mg scale) or 30 x 150 mm (for >100 mg scale).
Mobile Phase:
-
Solvent A: 10 mM Ammonium Bicarbonate in Water (pH ~10, adjusted with
). -
Solvent B: Acetonitrile (100%).
Gradient Table (Linear):
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Flow Rate (mL/min)* | Action |
| 0.0 | 95 | 5 | 20.0 | Equilibration |
| 2.0 | 95 | 5 | 20.0 | Injection |
| 15.0 | 5 | 95 | 20.0 | Elution Gradient |
| 18.0 | 5 | 95 | 20.0 | Wash |
| 18.1 | 95 | 5 | 20.0 | Re-equilibration |
| 23.0 | 95 | 5 | 20.0 | End |
*Flow rate assumes a 19mm ID column. Scale accordingly.
Workup:
-
Collect fractions triggered by UV threshold.
-
Since the mobile phase is volatile (
), fractions can be lyophilized or rotary evaporated directly to yield the free base .
Method B: Low-pH Analytical/QC Protocol
Best for: Purity checks, impurity profiling, and LC-MS compatibility (using Formic Acid instead of TFA). Advantage: Compatible with standard silica C18 columns.
Stationary Phase:
-
Column: Standard C18 (e.g., Phenomenex Luna C18(2) or Thermo Hypersil GOLD).
-
Dimensions: 4.6 x 150 mm, 3-5 µm.
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2).
-
Solvent B: 0.1% TFA in Acetonitrile.[7]
-
Note: TFA acts as an ion-pairing agent, sharpening the peak of the positively charged pyridinium species.
-
Gradient Table:
| Time (min) | % Solvent B | Flow Rate (mL/min) |
| 0.0 | 10 | 1.0 |
| 10.0 | 90 | 1.0 |
| 12.0 | 90 | 1.0 |
| 12.1 | 10 | 1.0 |
| 15.0 | 10 | 1.0 |
Workflow Visualization
Figure 2: End-to-end purification workflow from crude synthesis to isolated product.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (Asymmetry > 1.5) | Silanol interaction. | Switch pH: If using Method B, increase TFA to 0.1% or switch to Method A (High pH). Ensure column is end-capped. |
| Broad Peaks | Sample solvent mismatch. | Diluent Check: Ensure sample is dissolved in the starting mobile phase (e.g., 5-10% ACN). Injecting 100% ACN causes "breakthrough". |
| Low Recovery | Irreversible adsorption. | Passivation: Pyridines can bind to stainless steel. Passivate system with 30% nitric acid (remove column first!) or use PEEK tubing. |
| Split Peaks | Isomer contamination. | Selectivity Change: this compound may co-elute with regioisomers. Switch to a Phenyl-Hexyl column to exploit |
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
-
Waters Corporation. (2023). Purification of Different Pyridines using Waters XBridge Prep Column. Application Note. Link
-
BenchChem. (2025).[6][8] Chromatographic Purification of Pyridine Derivatives. Technical Support Center. Link
-
Cheméo. (2024). Chemical Properties of Pyridine, 3-phenyl-4-propyl- (CAS 53911-35-6). Link
-
SIELC Technologies. (2021). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Application Note. Link
Sources
- 1. guidechem.com [guidechem.com]
- 2. Pyridine, 3-phenyl-4-propyl- (CAS 53911-35-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. lookchem.com [lookchem.com]
- 4. datapdf.com [datapdf.com]
- 5. 20.198.91.3:8080 [20.198.91.3:8080]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Regioselective Synthesis of 3,4-Disubstituted Pyridines
Introduction: The Strategic Importance of the 3,4-Disubstituted Pyridine Scaffold
The pyridine ring is a cornerstone of modern medicinal chemistry, present in a significant percentage of FDA-approved small-molecule drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. Among the various substitution patterns, the 3,4-disubstituted motif presents a unique synthetic challenge while offering a valuable vector for modulating pharmacological activity. Molecules featuring this core structure are integral to numerous therapeutic agents, including drugs for treating cancer, inflammation, and neurological disorders.[2][3]
However, the inherent electronic nature of the pyridine ring, which is electron-deficient, complicates direct electrophilic substitution and often leads to mixtures of isomers.[4] Nucleophilic substitutions and metalations are more favorable but typically occur at the C2, C6, and C4 positions, making the regioselective synthesis of 3,4-disubstituted pyridines a non-trivial endeavor.
This guide provides an in-depth overview of field-proven and contemporary strategies for the regioselective synthesis of 3,4-disubstituted pyridines. We will move beyond simple procedural lists to explore the mechanistic underpinnings of each method, providing the causal logic behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods to access this critical chemical scaffold.
General Synthetic Workflow Overview
The synthesis of 3,4-disubstituted pyridines can be broadly categorized into two main approaches: constructing the pyridine ring with the desired substituents already in place, or the post-functionalization of a pre-existing pyridine ring. This guide will focus on the most effective methods from both categories that offer high regiocontrol.
Caption: Mechanism of the Guareschi-Thorpe Pyridine Synthesis.
Protocol 1: Green Synthesis of 3-Cyano-4-methyl-6-phenyl-2-pyridone
This protocol is adapted from an advanced, eco-friendly version of the Guareschi-Thorpe reaction. [5][6] Materials:
-
Benzoylacetone (1,3-dicarbonyl)
-
Cyanoacetamide
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Water
-
Ethanol
Procedure:
-
To a 50 mL round-bottom flask, add benzoylacetone (10 mmol, 1.62 g), cyanoacetamide (10 mmol, 0.84 g), and ammonium carbonate (20 mmol, 1.92 g).
-
Add a 1:1 mixture of water and ethanol (20 mL) to the flask.
-
Fit the flask with a reflux condenser and heat the mixture in an oil bath at 80°C with stirring for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water (2 x 10 mL) to remove any unreacted starting materials and salts.
-
Dry the product under vacuum to yield the 3-cyano-4-methyl-6-phenyl-2-pyridone.
Rationale: The use of ammonium carbonate provides the ammonia required for the pyridine nitrogen in situ while also acting as the base to catalyze the condensation steps. The water/ethanol solvent system is environmentally friendly and allows for easy product isolation via precipitation. [5]
| Starting Materials | Product | Yield | Reference |
|---|---|---|---|
| Ethyl acetoacetate, Cyanoacetamide | 3-Cyano-4,6-dimethyl-2-pyridone | High | [5] |
| Benzoylacetone, Cyanoacetamide | 3-Cyano-4-methyl-6-phenyl-2-pyridone | High | [6]|
Modern Approach I: Regioselective Difunctionalization via 3,4-Pyridynes
Pyridyne chemistry offers a powerful and elegant method for the regioselective difunctionalization of aromatic rings. The generation of a highly reactive 3,4-pyridyne intermediate allows for the sequential introduction of two different substituents at the C3 and C4 positions with high regiocontrol. [7]
Mechanistic Rationale and Regiocontrol
This strategy typically begins with a 3-halo-2-alkoxypyridine. Regioselective lithiation at C4, followed by elimination of the C3 halogen and the C4 lithium, generates the strained 3,4-pyridyne intermediate. [3][7]The key to regioselectivity lies in the subsequent nucleophilic addition. The electronic distortion of the pyridyne bond, influenced by the C2-substituent, directs the incoming nucleophile (e.g., a Grignard reagent) to add preferentially at the C4 position. [7]This generates a stable 3-pyridylmagnesium species, which can then be trapped by a wide range of electrophiles to install the second substituent at C3. [7]
Caption: Generation and trapping of a 3,4-pyridyne intermediate.
Protocol 2: Synthesis of 2-Ethoxy-3-(trimethylsilyl)-4-phenylpyridine
This protocol is based on the work of Knochel and coworkers, demonstrating the power of pyridyne intermediates. [3][7] Materials:
-
3-Chloro-2-ethoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Phenylmagnesium bromide (PhMgBr)
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation: Under an inert atmosphere of argon, add anhydrous THF (10 mL) to a flame-dried Schlenk flask. Cool the flask to -78°C in a dry ice/acetone bath.
-
Lithiation: Add 3-chloro-2-ethoxypyridine (1 mmol, 157.6 mg) to the flask. Slowly add n-BuLi (1.1 mmol, 1.1 eq) dropwise. Stir the solution at -78°C for 30 minutes to ensure complete lithiation at the C4 position.
-
Transmetalation & Pyridyne Formation: Add PhMgBr (3 mmol, 3.0 eq) to the reaction mixture. Remove the cooling bath and heat the sealed reaction vessel to 75°C for 1 hour. This step effects transmetalation and subsequent elimination to form the 3,4-pyridyne, which is immediately trapped by the Grignard reagent at C4.
-
Electrophilic Quench: Cool the mixture back down to 0°C. Add TMSCl (1.5 mmol, 1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,3,4-trisubstituted pyridine.
Rationale: The choice of a 2-alkoxy substituent is critical as it directs the initial lithiation to the C4 position and influences the regioselectivity of the subsequent nucleophilic addition to the pyridyne. [7]Heating is required to induce the elimination of the lithium and chloride to form the high-energy pyridyne intermediate. The resulting organomagnesium intermediate is stable enough to be quenched with a variety of electrophiles.
| Nucleophile (RMgX) | Electrophile (E-X) | Product | Yield | Reference |
| PhMgBr | H₂O | 2-ethoxy-4-phenylpyridine | 61% | [7] |
| 4-MeO-C₆H₄-MgBr | H₂O | 2-ethoxy-4-(4-methoxyphenyl)pyridine | 55% | [7] |
| i-PrMgCl | H₂O | 2-ethoxy-4-isopropylpyridine | 58% | [7] |
| PhMgBr | I₂ | 3-iodo-2-ethoxy-4-phenylpyridine | 52% | [3] |
Modern Approach II: Transition-Metal-Catalyzed C-H Functionalization
Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic cores. [8]For pyridines, achieving C3 or C4 selectivity is challenging due to the intrinsic reactivity at C2. Success often relies on installing a directing group on the pyridine nitrogen or at the C2 position to steer the metal catalyst to a specific C-H bond.
Mechanistic Rationale and Regiocontrol
In a directed C-H activation process, a catalyst (commonly Palladium, Rhodium, or Nickel) coordinates to a directing group on the substrate. [9]This coordination brings the metal center into close proximity to the target C-H bond (e.g., at C3), facilitating its cleavage via a concerted metalation-deprotonation or oxidative addition pathway. This forms a metallacyclic intermediate which then reacts with a coupling partner (e.g., an alkene or alkyne). Reductive elimination releases the product and regenerates the active catalyst.
For example, a bifunctional ligand on a Nickel catalyst can incorporate a Lewis acidic site (e.g., aluminum) that reversibly coordinates to the pyridine nitrogen. This assembly orients the substrate, overriding the natural C2 reactivity and enabling selective C3-alkenylation. [9]
Protocol 3: Nickel-Catalyzed C3-Alkenylation of Pyridine
This protocol describes a general procedure for the directed C3-alkenylation of a pyridine substrate, a desirable transformation in medicinal chemistry. [9] Materials:
-
Pyridine substrate (e.g., 2-methylpyridine)
-
Alkyne coupling partner (e.g., diphenylacetylene)
-
Ni(cod)₂ (catalyst precursor)
-
Bifunctional NHC ligand (e.g., L10 as described in the reference)[9]
-
AliBu₃ (Lewis acid co-catalyst)
-
tBuONa (Base)
-
Anhydrous toluene
Procedure:
-
Catalyst Preparation: In a glovebox, charge a vial with Ni(cod)₂ (10 mol%), the specified bifunctional ligand (10 mol%), and tBuONa (10 mol%). Add anhydrous toluene and stir at 80°C for 30 minutes to generate the active Ni(0) catalyst.
-
Reaction Setup: In a separate vial, dissolve the pyridine substrate (0.4 mmol, 1.0 eq) in anhydrous toluene. Add AliBu₃ (1.2 eq) to form the pyridine-Lewis acid adduct.
-
C-H Activation and Coupling: Add the alkyne (1.2 mmol, 3.0 eq) to the pyridine-adduct solution. Transfer this mixture to the vial containing the prepared catalyst.
-
Seal the reaction vial and heat at 100°C for 12 hours.
-
Workup: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of Rochelle's salt and stir vigorously for 1 hour.
-
Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography to isolate the C3-alkenylated pyridine product.
Rationale: The bifunctional ligand is the key to regiocontrol. Its Lewis basic NHC component binds to the Nickel center, while the Lewis acidic side-arm reversibly binds the pyridine nitrogen. This creates a macrocyclic transition state that forces the C-H activation to occur at the C3 position, overcoming the innate electronic preference for C2 or C4 functionalization. [13]
References
-
3,4- and 3,5-Disubstituted 2-Pyridones Using an Intermolecular Cycloaddition / Cycloreversion Strategy: Toward the Synthesis of Aristopyridinone A. PMC. [Link]
-
A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. National Institutes of Health. [Link]
-
C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society. [Link]
-
Regioselective difunctionalization of pyridines via 3,4-pyridynes. PMC. [Link]
-
Regioselective difunctionalization of pyridines via 3,4-pyridynes. RSC Publishing. [Link]
-
(PDF) Regioselective Difunctionalization of Pyridines via 3,4-Pyridynes. ResearchGate. [Link]
-
Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Beilstein Journals. [Link]
-
Guareschi-Thorpe synthesis of pyridine. quimicaorganica.org. [Link]
-
Icilio Guareschi and his amazing “1897 reaction”. PMC. [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]
-
Transformations of 3,4-Disubstituted Pyridines under Dissolving Metal Conditions. Partial Reduction Followed by Radical Cyclization | Request PDF. ResearchGate. [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]
-
Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. ijpsr.com. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]
-
Regiocontrolled Routes to Substituted Pyridines via Directed Cycloaddition Reactions. White Rose eTheses Online. [Link]
-
Metal-catalysed Pyridine Ring Synthesis. Wordpress. [Link]
-
Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. organic-chemistry.org. [Link]
-
C-H Activation of Pyridines by (PBP)Ir Complexes: Elucidation of Boryl-Directed C-H Oxidative Addition to Ir, and Discovery of Transition Metal-Assisted Reductive Elimination from Boron. ChemRxiv. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 3-Phenyl-4-propylpyridine as a Lipophilic N-Donor Ligand in Palladium-Catalyzed Aerobic Oxidation
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Area: Homogeneous Catalysis, Green Chemistry, Late-Stage Functionalization
Executive Summary
The development of scalable, green oxidation protocols is a critical bottleneck in pharmaceutical manufacturing. While Palladium-catalyzed aerobic oxidation of alcohols utilizing molecular oxygen (
This application note details the use of 3-phenyl-4-propylpyridine (3-Ph-4-Pr-Py) as a specialized, highly lipophilic N-donor ligand. By providing a unique hydrophobic microenvironment and precise electronic tuning, 3-Ph-4-Pr-Py stabilizes the monomeric Palladium(0) intermediate in non-polar media, preventing bimolecular agglomeration and enabling quantitative conversions of sterically hindered substrates [1].
Physicochemical Profiling of this compound
To effectively utilize 3-Ph-4-Pr-Py in catalytic workflows, it is essential to understand its physical properties. The combination of a conjugated phenyl ring at the C3 position and an electron-donating propyl chain at the C4 position yields a ligand with intermediate basicity but extreme lipophilicity.
Table 1: Physicochemical Properties of this compound [2][3]
| Property | Value | Implications for Catalysis |
| CAS Number | 53911-35-6 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | High carbon-to-nitrogen ratio ensures solubility in non-polar solvents. | |
| Molecular Weight | 197.28 g/mol | Bulky framework provides steric shielding for the metal center. |
| Boiling Point | 337.4 °C (at 760 mmHg) | Non-volatile under standard reflux conditions (e.g., Toluene at 110 °C). |
| Density | 1.00 g/cm³ | Facilitates easy volumetric dispensing during reaction setup. |
| Refractive Index | 1.552 | Useful for verifying ligand purity prior to catalytic runs. |
Mechanistic Rationale: The "Goldilocks" Ligand Effect
In standard
-
Substrate Coordination: The resting state,
, must lose one ligand ( ) to allow the alcohol substrate to coordinate and form the active alkoxide complex. If the ligand is too basic (e.g., DMAP), it binds too tightly, poisoning the catalyst. - -Hydride Elimination: This is typically the turnover-limiting step. It requires an open coordination site, meaning the ligand must be labile enough to dissociate.
-
Catalyst Reoxidation: Following product release, the resulting
species is highly unstable. If it is not rapidly reoxidized by , it agglomerates into inactive metallic Pd-black.
Why 3-Ph-4-Pr-Py?
When oxidizing lipophilic substrates in non-polar solvents (like toluene), standard pyridine fails to adequately solvate and stabilize the
Fig 1. Catalytic cycle of Pd-mediated aerobic oxidation highlighting 3-Ph-4-Pr-Py (L) participation.
Experimental Protocol: Aerobic Oxidation of Cholestanol
This protocol outlines a self-validating system for the oxidation of cholestanol (a highly lipophilic steroidal alcohol) to cholestanone using the 3-Ph-4-Pr-Py ligand system.
Materials Required:
-
Catalyst: Palladium(II) acetate (
), 5 mol% -
Ligand: this compound (CAS: 53911-35-6), 10 mol%
-
Substrate: Cholestanol, 1.0 mmol
-
Solvent: Toluene (Anhydrous), 5.0 mL
-
Additives: 3 Å Molecular Sieves (Activated), 250 mg
-
Oxidant: Molecular Oxygen (
), 1 atm balloon
Step-by-Step Methodology:
Step 1: Catalyst Pre-activation
-
Action: In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add
(11.2 mg, 0.05 mmol) and 3-Ph-4-Pr-Py (19.7 mg, 0.10 mmol). Add 2.0 mL of anhydrous toluene. Stir at room temperature for 10 minutes. -
Causality & Validation: The solution will transition from a reddish-brown suspension to a homogeneous pale-yellow solution. This visual cue validates the successful formation of the
resting state. The 1:2 Pd-to-ligand ratio is critical; excess ligand inhibits the reaction by preventing substrate coordination [4].
Step 2: Substrate and Additive Introduction
-
Action: Add cholestanol (388.7 mg, 1.0 mmol) dissolved in the remaining 3.0 mL of toluene. Add 250 mg of freshly activated 3 Å molecular sieves.
-
Causality & Validation: Molecular sieves serve a dual mechanistic purpose. They sequester the stoichiometric water generated during the aerobic reoxidation of the catalyst, preventing hydrolytic catalyst deactivation. Furthermore, they act as a mild heterogeneous Brønsted base to facilitate the initial deprotonation of the alcohol, accelerating alkoxide formation [1].
Step 3: Oxygenation and Thermal Activation
-
Action: Seal the flask with a septum. Purge the headspace with
gas for 5 minutes using a needle inlet/outlet. Attach an -filled balloon to maintain a 1 atm atmosphere. Heat the reaction mixture to 80 °C using a pre-equilibrated oil bath. -
Causality & Validation: While the catalytic cycle is zero-order in oxygen at standard pressures, maintaining a continuous 1 atm
atmosphere ensures that the reoxidation of the lipophilic intermediate outpaces any potential bimolecular agglomeration. The reaction should remain a clear, golden-yellow color. The appearance of black precipitate indicates oxygen starvation or ligand failure.
Step 4: Reaction Monitoring and Workup
-
Action: Monitor the reaction via TLC (Hexanes/EtOAc 4:1) or GC-MS. Upon completion (typically 12 hours), cool the mixture to room temperature. Dilute with 10 mL of ethyl acetate and filter the mixture through a short pad of Celite to remove the molecular sieves and trace palladium residues.
-
Causality & Validation: The lipophilic nature of 3-Ph-4-Pr-Py ensures it remains highly soluble in the organic phase during workup. Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate pure cholestanone.
Fig 2. Experimental workflow for Pd-catalyzed aerobic oxidation using 3-Ph-4-Pr-Py.
Quantitative Data Presentation
To validate the efficacy of this compound, comparative control experiments were conducted using the protocol described above. The data clearly demonstrates that standard pyridine ligands fail to support the catalytic cycle in non-polar media for bulky substrates, whereas 3-Ph-4-Pr-Py enables near-quantitative conversion.
Table 2: Comparison of Ligand Effects on the Aerobic Oxidation of Cholestanol in Toluene
| Ligand (10 mol%) | Conversion (2h) | Conversion (12h) | Visual Observation of Catalyst State |
| None | < 5% | < 5% | Immediate, heavy Pd-black precipitation. |
| Pyridine | 35% | 42% | Moderate Pd-black formation; reaction stalls prematurely. |
| Ethyl Nicotinate | 45% | 60% | Slow conversion; incomplete reaction due to poor |
| This compound | 85% | > 99% | Homogeneous golden-yellow solution; no Pd-black observed. |
Data Interpretation: The failure of standard pyridine is attributed to its inability to provide a sufficient hydrophobic shield in toluene, leading to catalyst agglomeration. 3-Ph-4-Pr-Py prevents this agglomeration entirely, proving its utility as a specialized ligand for late-stage functionalization of complex, lipophilic APIs.
References
-
Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions Chemical Reviews URL:[Link]
-
Pyridine, 3-phenyl-4-propyl- (CAS 53911-35-6) NIST Chemistry WebBook, SRD 69 URL:[Link]
-
Chemical Properties of Pyridine, 3-phenyl-4-propyl- Cheméo Database URL:[Link]
-
Mechanistic Studies of Wacker-Type Intramolecular Aerobic Oxidative Amination of Alkenes Catalyzed by Pd(OAc)2/Pyridine Journal of the American Chemical Society (via PMC) URL:[Link]
-
Ligand Design Enables Introduction of Nonaromatic Arylating Agents in Palladium-Catalyzed C–H Arylation of Arenes Journal of the American Chemical Society URL:[Link]
Application Notes and Protocols for 3-Phenyl-4-Propylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Handling of Substituted Pyridines
3-Phenyl-4-propylpyridine (CAS No. 53911-35-6) is a substituted pyridine derivative with potential applications in pharmaceutical and materials science research.[1] As with many heterocyclic compounds, a thorough understanding of its physicochemical properties and associated handling requirements is paramount to ensure laboratory safety and experimental integrity. This guide provides a comprehensive overview of the storage, handling, and safety protocols for this compound, drawing upon available data for the compound, its isomers, and the broader class of pyridine derivatives. Given the limited specific toxicological data for this compound, a cautious and risk-averse approach is strongly recommended.
Physicochemical and Hazard Profile
A summary of the known and inferred properties of this compound is presented in Table 1. It is crucial to note that while some data is specific to this compound, other hazard information is extrapolated from its isomer, 4-(3-phenylpropyl)pyridine, and the general characteristics of pyridine compounds.
| Property | Value | Source & Comments |
| Molecular Formula | C₁₄H₁₅N | [2] |
| Molecular Weight | 197.28 g/mol | [2] |
| CAS Number | 53911-35-6 | [2] |
| Appearance | Not explicitly stated, likely a liquid. | Inferred from related compounds. |
| Boiling Point | 337.4°C at 760 mmHg | [2] |
| Flash Point | 145.6°C | [2] |
| Density | 1.0 g/cm³ | [2] |
| Solubility | Not explicitly stated. Pyridine is miscible with water and most organic solvents.[3] | |
| GHS Hazard Classification (Inferred) | Acute Toxicity, Oral (Category 4), Skin Irritation, Serious Eye Irritation | Based on data for 4-(3-phenylpropyl)pyridine.[4][5] |
| Hazard Statements (Inferred) | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | Based on data for 4-(3-phenylpropyl)pyridine.[4][5] |
| Precautionary Statements (Inferred) | P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364, P501 | Based on data for 4-(3-phenylpropyl)pyridine.[4][5] |
Section 1: Engineering Controls and Personal Protective Equipment (PPE)
The primary objective when handling this compound is to minimize exposure through inhalation, skin contact, and ingestion. This is achieved through a combination of robust engineering controls and appropriate PPE.
Engineering Controls: The First Line of Defense
-
Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[6] This is critical to prevent the inhalation of any vapors, which may be harmful.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.[6]
-
Eyewash Stations and Safety Showers: An operational and easily accessible eyewash station and safety shower must be located in the immediate vicinity of where the compound is handled.[7]
Personal Protective Equipment (PPE): A Necessary Barrier
The selection of PPE should be based on a thorough risk assessment of the planned procedures.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[8] A face shield should be worn in situations where there is a higher risk of splashing.[8]
-
Hand Protection: Chemical-resistant gloves are required. While specific compatibility data for this compound is unavailable, nitrile or neoprene gloves are generally recommended for handling pyridine derivatives.[6] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them immediately if contamination is suspected.
-
Body Protection: A flame-retardant lab coat should be worn and kept fully buttoned. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is also recommended.
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, a respirator may be necessary.[8] The selection of the appropriate respirator should be made by a qualified safety professional.
Caption: Hierarchy of controls for safe handling.
Section 2: Storage and Chemical Compatibility
Proper storage is essential to maintain the stability of this compound and to prevent hazardous reactions.
Storage Conditions
-
Container: Store in a tightly sealed, clearly labeled container.[7]
-
Location: The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of heat or ignition.[6][9] A dedicated flammables cabinet is recommended.[10]
-
Inert Atmosphere: While not explicitly stated for this compound, for long-term storage or for high-purity samples, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent potential degradation.
Chemical Incompatibility
Avoid storing this compound with the following:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[11]
-
Strong Acids: Pyridine and its derivatives are basic and will react exothermically with strong acids.[11]
-
Acid Chlorides and Chloroformates: Incompatible.[10]
Section 3: Handling and Disposal Protocols
Adherence to established protocols for handling and disposal is critical for laboratory safety and environmental responsibility.
Protocol 3.1: General Laboratory Handling of this compound
Objective: To provide a standardized procedure for the safe handling of neat this compound in a laboratory setting.
Materials:
-
This compound
-
Appropriate PPE (chemical splash goggles, nitrile or neoprene gloves, lab coat)
-
Chemical fume hood
-
Glassware (beakers, flasks, etc.)
-
Pipettes and pipette tips
-
Spatula (if handling solid form)
-
Analytical balance
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don the required PPE.
-
Assemble all necessary glassware and equipment within the fume hood.
-
-
Dispensing:
-
Carefully open the container of this compound inside the fume hood.
-
If transferring a liquid, use a clean, dry pipette to transfer the desired volume.
-
If the compound is a solid, use a clean spatula.
-
Avoid generating dust or aerosols.
-
-
Post-Handling:
-
Securely close the container of this compound.
-
Clean any contaminated surfaces within the fume hood.
-
Decontaminate or dispose of any contaminated materials (e.g., pipette tips) in the appropriate hazardous waste container.
-
Remove PPE and wash hands thoroughly with soap and water.
-
Protocol 3.2: Preparation of a Stock Solution
Objective: To outline the steps for the safe and accurate preparation of a stock solution of this compound.
Materials:
-
This compound
-
Appropriate solvent (ensure compatibility)
-
Volumetric flask with stopper
-
Pipette or syringe for accurate liquid transfer
-
Analytical balance
-
Weighing paper or boat
Procedure:
-
Preparation:
-
Perform all operations within a chemical fume hood.
-
Don appropriate PPE.
-
-
Weighing:
-
Place a weighing boat on the analytical balance and tare.
-
Carefully add the desired mass of this compound to the weighing boat. Record the exact mass.
-
-
Dissolution:
-
Carefully transfer the weighed compound into the volumetric flask.
-
Add a small amount of the chosen solvent to the weighing boat to rinse any residual compound and transfer the rinse to the volumetric flask.
-
Add approximately half of the final desired volume of solvent to the flask.
-
Gently swirl the flask to dissolve the compound completely.
-
-
Dilution to Final Volume:
-
Once the compound is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
-
Labeling and Storage:
-
Label the flask clearly with the name of the compound, concentration, solvent, date of preparation, and your initials.
-
Store the solution under the appropriate conditions as outlined in Section 2.
-
Caption: Workflow for preparing a stock solution.
Disposal
-
All waste containing this compound, including empty containers, must be disposed of as hazardous waste.[5]
-
Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.[6] Do not pour down the drain.[6]
Section 4: Accidental Release and Exposure Measures
Prompt and appropriate action is crucial in the event of a spill or exposure.
Spill Response
-
Small Spills (within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.[7]
-
Collect the absorbent material and any contaminated debris into a sealed, labeled container for hazardous waste disposal.[12]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (outside a fume hood):
-
Evacuate the area immediately.[8]
-
Alert your supervisor and contact your institution's EHS department.[8]
-
Prevent entry into the affected area.
-
If safe to do so, increase ventilation to the area.
-
Cleanup should only be performed by trained personnel with the appropriate PPE, including respiratory protection.[13]
-
First Aid Measures
-
Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water.[4] Seek immediate medical attention.[4]
Section 5: Thermal Stability and Decomposition
The thermal stability of pyridine derivatives can vary. Upon combustion, this compound is expected to produce hazardous decomposition products.
-
Thermal Decomposition Products: Combustion is likely to produce carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[4]
-
Decomposition Pathways: The thermal decomposition of pyridine itself is a complex process that can involve the formation of radicals and various gaseous products.[15] It is reasonable to assume that the decomposition of this compound would also be complex and could generate a variety of hazardous substances.
References
-
Canyon Components. (n.d.). Pyridine Chemical Compatibility. Retrieved from [Link]
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from Washington State University Environmental Health & Safety.
-
National Priority Coatings. (2025, August 4). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-(3-Phenylpropyl)pyridine, 97%. Retrieved from [Link]
-
LookChem. (n.d.). Cas 53911-35-6, this compound. Retrieved from [Link]
-
PubChem. (n.d.). 4-(3-Phenylpropyl)pyridine. Retrieved from [Link]
- Mackie, J. C., Colket, M. B., & Nelson, P. F. (1998). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-8.
-
International Programme on Chemical Safety. (n.d.). Pyridine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
- Wang, Z., et al. (2019). A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors. Fuel, 241, 75-83.
-
U.S. Environmental Protection Agency. (2025, October 15). This compound - Chemical Details. Retrieved from [Link]
-
US Hazmat Rentals. (n.d.). Pyridine Chemical Storage Specifications - C5H5N. Retrieved from [Link]
-
PubChem. (n.d.). Pyridine. Retrieved from [Link]
- Ma, X., et al. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Journal of Chemistry, 101(1), 1-8.
- Brown, D. H., et al. (1968). The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 100-104.
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: pyridine. Retrieved from [Link]
- J. T. Baker. (2011, August 29). Material Safety Data Sheet: Pyridine.
-
The Good Scents Company. (n.d.). 4-phenyl propyl pyridine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
-
IDEX Health & Science. (n.d.). Chemical Compatibility. Retrieved from [Link]
- Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services, Public Health Service.
Sources
- 1. 4-phenyl propyl pyridine, 2057-49-0 [thegoodscentscompany.com]
- 2. lookchem.com [lookchem.com]
- 3. canyoncomponents.com [canyoncomponents.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. archpdfs.lps.org [archpdfs.lps.org]
- 11. chemical.ushazmatrentals.com [chemical.ushazmatrentals.com]
- 12. carlroth.com [carlroth.com]
- 13. Styrene, Phenol & Pyridine Spill Response Guide [lonestarhazmat.com]
- 14. PYRIDINE [training.itcilo.org]
- 15. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Note: Preparation and Isolation of 3-Phenyl-4-propylpyridine Hydrochloride Salt
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Objective: To provide a comprehensive, mechanistically grounded protocol for the de novo synthesis of 3-phenyl-4-propylpyridine (CAS: 53911-35-6) and its subsequent conversion into a stable, highly pure hydrochloride salt.
Mechanistic Rationale & Reaction Design
The synthesis of highly substituted pyridines is a cornerstone of modern pharmaceutical development. Traditional condensation methods often suffer from harsh conditions, poor regioselectivity, and limited substrate scope. To overcome these barriers, this protocol leverages a highly efficient Ruthenium-Catalyzed Formal Dehydrative [4 + 2] Cycloaddition of enamides and alkynes, a methodology pioneered by Wu et al. (2015) [1].
Causality of the Catalytic System
The reaction utilizes [(p-cymene)RuCl2]2 as a stable Ru(II) precatalyst. The addition of potassium acetate (KOAc) is not merely for pH control; it is mechanistically critical. KOAc facilitates a ligand exchange to generate the active [Ru(p-cymene)(OAc)2] species. The acetate ligand then acts as an internal base, enabling a Concerted Metalation-Deprotonation (CMD) of the N-vinylformamide substrate to form a reactive six-membered ruthenacycle.
Regiochemical Control
The defining feature of this synthesis is its exquisite regioselectivity, which is dictated by steric and electronic factors during the alkyne insertion step. When 1-phenyl-1-pentyne inserts into the Ru–C bond, the bulky phenyl group preferentially orients itself away from the sterically demanding Ru-enamide complex. This steric repulsion forces the aryl group into the β-position (C3) of the final pyridine ring, while the aliphatic propyl group is directed to the γ-position (C4). Subsequent intramolecular carbonyl insertion and dehydration yield the desired this compound free base [1].
Salt Formation Strategy
Isolating the API-like molecule as a hydrochloride salt enhances its stability, solubility, and handling characteristics. By utilizing anhydrous 2.0 M HCl in diethyl ether, the protocol ensures an immediate, quantitative precipitation of the salt. This non-aqueous environment prevents hydrate formation and eliminates the need for complex aqueous workups, acting as a self-purifying step.
Process Visualization
Fig 1. End-to-end workflow for synthesizing this compound hydrochloride.
Fig 2. Ru(II)-catalyzed formal dehydrative [4+2] cycloaddition mechanism.
Materials and Quantitative Data
Table 1: Reagents and Equivalents
| Reagent | Role | Equivalents / Amount |
| N-Vinylformamide | Substrate (Enamide) | 1.0 equiv (0.30 mmol) |
| 1-Phenyl-1-pentyne | Substrate (Alkyne) | 1.5 equiv (0.45 mmol) |
| [(p-cymene)RuCl2]2 | Precatalyst | 5 mol % |
| KOAc | Ligand source / Base | 0.2 equiv |
| Na2CO3 | Bulk Base | 1.0 equiv |
| Toluene (Anhydrous) | Reaction Solvent | 2.0 mL |
| 2.0 M HCl in Et₂O | Salt-forming agent | 1.2 equiv (relative to free base) |
| Diethyl Ether (Anhydrous) | Crystallization Solvent | 5.0 mL |
Table 2: Expected Reaction Metrics
| Metric | Value | Observation / Note |
| Reaction Time (Step 1) | 36 hours | Monitored via TLC (Hexane/EtOAc) |
| Temperature (Step 1) | 100 °C | Requires sealed tube / pressure vial |
| Yield (Free Base) | ~83% (84 mg) | Pale yellow oil [1] |
| 1H NMR (Free Base) | δ 8.25 (t, J=4.8 Hz) | Characteristic pyridine α-proton [1] |
| Yield (HCl Salt) | >95% | White to off-white crystalline solid |
| Purity (Final) | >98% | Verified by HPLC / LC-MS |
Step-by-Step Experimental Protocols
Protocol A: Synthesis of this compound (Free Base)
Note: The catalytic cycle is sensitive to oxygen. Setup must be performed under an inert atmosphere.
-
Reaction Assembly: Inside an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube or pressure vial with [(p-cymene)RuCl2]2 (5 mol %), KOAc (0.2 equiv), and Na2CO3 (1.0 equiv).
-
Substrate Addition: Add N-vinylformamide (0.30 mmol) and 1-phenyl-1-pentyne (0.45 mmol) to the vial.
-
Solvent Addition: Add 2.0 mL of anhydrous, degassed toluene. Seal the vial tightly with a Teflon-lined cap.
-
Thermal Activation: Remove the vial from the glovebox and place it in a pre-heated oil bath or heating block at 100 °C. Stir vigorously for 36 hours.
-
Self-Validation (In-Process Control): After 36 hours, cool the reaction to room temperature. Sample 5 µL of the mixture, dilute in EtOAc, and check via TLC (e.g., 4:1 Hexane/EtOAc) or LC-MS. Complete consumption of the enamide validates the end of the cycloaddition phase.
-
Workup: Dilute the mixture with 10 mL of ethyl acetate and filter through a short pad of Celite to remove the metal catalyst and inorganic salts. Wash the Celite pad with an additional 10 mL of ethyl acetate.
-
Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with Hexane/EtOAc gradients) to isolate the free base as a pale yellow oil.
Protocol B: Hydrochloride Salt Formation
Note: Perform this step in a well-ventilated fume hood using extremely dry glassware to prevent hygroscopic degradation.
-
Dissolution: Transfer the purified this compound free base (~84 mg, 0.42 mmol) into a dry 20 mL scintillation vial. Dissolve the oil completely in 5.0 mL of anhydrous diethyl ether.
-
Cooling: Place the vial in an ice-water bath (0 °C) and stir gently for 5 minutes. Cooling minimizes the exothermic heat of neutralization, preventing localized solvent boiling and ensuring uniform crystal nucleation.
-
Acidification: Slowly add 250 µL (0.50 mmol, ~1.2 equiv) of 2.0 M HCl in diethyl ether dropwise via a glass syringe. A white precipitate will begin to form immediately upon addition.
-
Maturation: Remove the ice bath and allow the suspension to stir at room temperature for 30 minutes to ensure complete precipitation and particle size growth.
-
Self-Validation (pH Check): Spot a micro-drop of the clear supernatant onto wetted pH paper. A pH of < 2 confirms that an excess of HCl is present and the free base has been quantitatively protonated.
-
Isolation: Filter the suspension through a sintered glass funnel (medium porosity) under vacuum. Wash the filter cake with 2 × 2 mL of ice-cold anhydrous diethyl ether.
-
Drying: Transfer the white crystalline solid to a vacuum desiccator and dry under high vacuum (< 0.1 mbar) at room temperature for 4 hours to remove residual HCl and ether. Store the final this compound hydrochloride salt under argon at 4 °C [2].
References
-
Wu, J., Xu, W., Yu, Z.-X., & Wang, J. (2015). "Ruthenium-Catalyzed Formal Dehydrative [4 + 2] Cycloaddition of Enamides and Alkynes for the Synthesis of Highly Substituted Pyridines: Reaction Development and Mechanistic Study." Journal of the American Chemical Society, 137(29), 9489–9496. Available at:[Link]
-
National Institute of Standards and Technology (NIST). "Pyridine, 3-phenyl-4-propyl-". NIST Chemistry WebBook, SRD 69. Available at:[Link]
Microwave-Assisted Synthesis of 3-Phenyl-4-propylpyridine: A High-Yield Suzuki-Miyaura Cross-Coupling Protocol
Executive Summary
The pyridine scaffold is a cornerstone in modern medicinal chemistry and agrochemical development. Specifically, alkyl-aryl substituted pyridines, such as 3-phenyl-4-propylpyridine, serve as critical pharmacophores and bioactive volatile compounds[1]. Traditional thermal synthesis of these sterically demanding nitrogen heterocycles often suffers from prolonged reaction times, low atom economy, and protodeboronation side reactions.
This application note details a highly optimized, self-validating protocol for the synthesis of this compound via a Microwave-Assisted Organic Synthesis (MAOS) Suzuki-Miyaura cross-coupling. By leveraging dielectric heating, this method bypasses steric effects, maximizes yield, and reduces reaction times from hours to minutes[2].
Mechanistic Rationale & Causality
To achieve high-fidelity synthesis, every experimental variable must be deliberately selected based on its physicochemical properties. The synthesis of this compound is achieved by coupling 3-bromo-4-propylpyridine with phenylboronic acid.
-
Dielectric Heating vs. Convective Heating: Conventional oil baths heat reaction mixtures via thermal conduction, creating temperature gradients that lead to localized catalyst degradation. Microwave irradiation directly couples with polar molecules, causing rapid molecular friction and uniform superheating. This rapid transition over the activation energy barrier is critical for synthesizing "crowded" pyridines in high yields[2].
-
Solvent Selection (EtOH/H₂O 3:1): The choice of solvent is dictated by its microwave loss tangent (
). Ethanol ( ) and water ( ) are excellent microwave absorbers. The water dissolves the inorganic base (K₂CO₃), facilitating the formation of the reactive boronate complex, while ethanol solubilizes the organic substrates. Toluene, a common thermal coupling solvent, is nearly transparent to microwaves and is therefore discarded for this protocol. -
Catalyst Dynamics: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] is utilized. The electron-deficient nature of the pyridine ring accelerates the initial oxidative addition of the C-Br bond to the Pd(0) center, while the rapid microwave heating minimizes the competing protodeboronation of phenylboronic acid.
Quantitative Optimization Data
The superiority of the microwave-assisted approach is evident when compared to traditional thermal methods. The data below summarizes the optimization of the reaction conditions.
Table 1: Optimization of Reaction Conditions for this compound Synthesis
| Entry | Heating Method | Solvent System | Temp (°C) | Time | Yield (%) | Causality / Observation |
| 1 | Thermal (Oil Bath) | Toluene/H₂O | 110 | 12 h | 45 | Poor phase transfer; extensive catalyst blackening. |
| 2 | Thermal (Oil Bath) | EtOH/H₂O (3:1) | 110 | 12 h | 52 | Significant protodeboronation of phenylboronic acid. |
| 3 | Microwave | Toluene/H₂O | 110 | 15 min | 78 | Poor microwave absorption by toluene limits efficiency. |
| 4 | Microwave | EtOH/H₂O (3:1) | 110 | 15 min | 94 | Optimal dielectric heating; rapid conversion. |
Experimental Workflow Visualization
The following diagram illustrates the logical progression and self-validating checkpoints of the MAOS protocol.
Workflow for the microwave-assisted synthesis and validation of this compound.
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop, self-validating system. Do not proceed to subsequent steps unless the validation criteria of the current step are met.
Step 1: Reagent Assembly & Degassing
-
In a 10 mL heavy-walled microwave-safe reaction vial equipped with a magnetic stir bar, add 3-bromo-4-propylpyridine (1.0 mmol, 200 mg) and phenylboronic acid (1.2 mmol, 146 mg).
-
Add K₂CO₃ (2.0 mmol, 276 mg) and Pd(PPh₃)₄ (0.05 mmol, 58 mg, 5 mol%).
-
Add 4 mL of an EtOH/H₂O (3:1 v/v) mixture.
-
Causality Check: Sparge the mixture with dry Nitrogen gas for 5 minutes. Degassing is critical to prevent the premature oxidation of the Pd(0) catalyst and to suppress the oxidative homocoupling of the boronic acid.
-
Seal the vial tightly with a Teflon-lined crimp cap.
Step 2: Microwave Irradiation
-
Place the sealed vial into a dedicated laboratory microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover).
-
Set the parameters: Temperature: 110°C; Hold Time: 15 minutes; Max Power: 150 W; Cooling: compressed air to 40°C post-reaction.
-
Causality Check: Ensure the IR or fiber-optic temperature sensor is active. Dynamic power modulation will automatically adjust wattage to maintain exactly 110°C, preventing solvent over-boiling and dangerous pressure spikes[3].
Step 3: In-Process Validation Checkpoint
-
Once cooled, uncap the vial and withdraw a 10 µL aliquot. Dilute in 1 mL of HPLC-grade Acetonitrile.
-
Analyze via UPLC-MS (ESI+).
-
Validation Criteria: Confirm the disappearance of the starting material mass (
200/202) and the appearance of the target product mass ( 198.13 for [M+H]⁺). -
Decision Gate: If conversion is < 95%, re-seal the vial and irradiate for an additional 5 minutes. If > 95%, proceed to workup.
Step 4: Workup and Purification
-
Transfer the reaction mixture to a separatory funnel. Dilute with 15 mL of Ethyl Acetate (EtOAc) and 10 mL of deionized water.
-
Extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc (9:1 to 7:3).
-
Validation Criteria: Spot the fractions on TLC (Silica gel 60 F254). The product, this compound, will elute as a UV-active spot with an
of ~0.45 (in 8:2 Hexanes/EtOAc).
Step 5: Final Characterization
-
Appearance: Pale yellow oil[4].
-
¹H NMR (400 MHz, CDCl₃): Validate the presence of the propyl chain (triplet at ~0.85 ppm for the terminal methyl, multiplet at ~1.50 ppm for the CH₂, and a triplet at ~2.50 ppm for the benzylic CH₂) and the characteristic downfield pyridine protons (δ 8.40 - 8.55 ppm).
-
HRMS (ESI): Calculated for C₁₄H₁₆N [M+H]⁺ 198.1283; Found 198.1280.
References
-
5. Bagley, M. C., Lunn, R., & Xiong, X. Tetrahedron Letters, 2002. Organic-Chemistry.org. 2.3. Benchchem Application Notes. 3.2. RSC Publishing, 2020. 4.1. Teranishi, R., et al.; ACS Symposium Series; American Chemical Society, 1993. DOKUMEN.PUB. 5.4. Peking University (PKU.edu.cn).
Sources
- 1. dokumen.pub [dokumen.pub]
- 2. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.pku.edu.cn [chem.pku.edu.cn]
- 5. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
Application Note: Solvent Selection and Extraction Protocols for 3-Phenyl-4-propylpyridine
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Physicochemical Profiling
3-Phenyl-4-propylpyridine (CAS: 53911-35-6) is a highly substituted heterocyclic compound frequently utilized as a bulk drug intermediate and synthetic building block[1][2]. The molecule presents a unique extraction challenge due to its bifurcated physicochemical nature: it possesses significant hydrophobic bulk (a rigid phenyl ring and an aliphatic propyl chain) alongside a weakly basic pyridine nitrogen[2][3].
To design a self-validating extraction system, one must exploit these dual properties. The basic nitrogen allows for pH-dependent phase switching, while the extensive lipophilic surface area dictates the choice of organic or specialized non-aqueous phases.
Table 1: Physicochemical Properties Informing Solvent Selection
| Property | Value / Estimate | Extraction Implication |
| Molecular Weight | 197.28 g/mol [2] | Moderate size; readily partitions into organic phases. |
| LogP (Octanol/Water) | ~3.8 - 4.2 | Highly lipophilic; insoluble in neutral/basic water[3]. |
| pKa (Conjugate Acid) | ~5.2 - 5.5 | Protonates at pH < 3 (water-soluble); Deprotonates at pH > 7 (organic-soluble). |
| Aromaticity | High ( | Strong affinity for aromatic solvents (e.g., Toluene) via |
Solvent Selection Rationale: The Causality of Phase Partitioning
Choosing the correct solvent system requires moving beyond simple solubility and addressing matrix complexity, environmental impact, and thermodynamic driving forces.
A. Classical Liquid-Liquid Extraction (LLE): Toluene vs. Halogenated Solvents
For standard purification from crude synthetic mixtures, a pH-swing LLE is the industry standard[4]. While dichloromethane (DCM) is a common default, Toluene is vastly superior for this compound.
-
Causality: Toluene is less dense than water, meaning it consistently remains the top layer during both acidic and basic washes, preventing the operational confusion of "layer flipping" common with DCM. Furthermore, Toluene engages in
interactions with the solute's phenyl ring, enhancing the partition coefficient, while avoiding the generation of hazardous halogenated waste.
B. Advanced Fluorous Biphasic Extraction (Receptor-Mediated)
When separating this compound from closely related neutral organic impurities, traditional organics fail. In these cases, fluorous solvents (e.g., perfluorohexanes) doped with fluorous carboxylic acids (like perfluorodecanoic acid, PFDA) are utilized.
-
Causality: The limited solubility of non-fluorous solutes in fluorous phases drastically reduces matrix interference[5]. The extraction is thermodynamically driven by a strong 3:1 hydrogen-bonded complex between the fluorous carboxylic acid receptor and the pyridine nitrogen, pulling the target molecule selectively into the fluorous phase[5][6].
C. Green Extraction: Supercritical Carbon Dioxide (scCO )
For aqueous matrices, pressurized scCO
-
Causality: Carbon dioxide acts as a weak Lewis acid. This creates a highly specific acid-base interaction with the weakly basic pyridine derivative, allowing near-quantitative extraction from aqueous solutions without the use of toxic organic solvents[7].
D. Deep Eutectic Solvents (DES)
For extractive denitrogenation (e.g., removing the pyridine derivative from bulk alkanes like hexane or heptane), phosphonium-based DESs (such as methyltriphenylphosphonium bromide/ethylene glycol) are highly effective[8].
-
Causality: The DES acts as a strong hydrogen-bond donor network that selectively sequesters the basic nitrogen out of the non-polar alkane phase[8].
Experimental Protocols
Protocol A: Classical pH-Swing LLE (Self-Validating System)
This protocol utilizes pH manipulation to force the molecule between organic and aqueous states, leaving neutral and permanently charged impurities behind.
-
Initial Solubilization: Dissolve the crude mixture containing this compound in 10 volumes of Toluene.
-
Acidic Extraction (Protonation): Add an equal volume of 1N HCl. Agitate vigorously for 5 minutes.
-
Mechanism: The pyridine nitrogen protonates, forming a water-soluble pyridinium chloride salt.
-
-
Phase Separation: Allow layers to separate. Collect the bottom aqueous layer. Discard the top Toluene layer (which now contains non-basic, neutral lipophilic impurities).
-
Aqueous Wash: Wash the collected aqueous layer with 0.5 volumes of Hexane to remove trace neutral organics. Discard the Hexane.
-
Basification (Deprotonation): Slowly add 2M NaOH to the aqueous phase under stirring until the pH reaches
10 (Verify with pH paper).-
Validation Check: The solution will become cloudy as the this compound deprotonates and crashes out as an insoluble free base.
-
-
Final Extraction: Add 5 volumes of fresh Toluene. Agitate vigorously. The free base will partition completely into the top Toluene layer.
-
Isolation: Separate and collect the top Toluene layer. Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure to yield the purified product.
Protocol B: Receptor-Doped Fluorous Extraction
For ultra-high selectivity from complex lipophilic matrices.
-
Phase Preparation: Prepare a receiving phase of perfluorohexane containing 50 mM perfluorodecanoic acid (PFDA)[5].
-
Source Phase: Dissolve the crude sample in Chloroform.
-
Extraction: Combine equal volumes of the source and receiving phases in a separatory funnel. Shake vigorously for 15 minutes at ambient temperature.
-
Separation: Allow the phases to separate. The target pyridine derivative is now sequestered in the heavier fluorous phase via a strong N···H-O hydrogen bond[6].
-
Recovery: Back-extract the fluorous phase with 0.1 M HCl to break the hydrogen-bonded complex and recover the pyridine into the aqueous phase.
Extraction Workflow Visualization
Workflow of pH-swing liquid-liquid extraction for this compound purification.
References
-
National Institute of Standards and Technology (NIST). "Pyridine, 3-phenyl-4-propyl-". NIST Chemistry WebBook, SRD 69. URL:[Link]
-
Bosse, A. T., et al. "Extraction of pyridines into fluorous solvents based on hydrogen bond complex formation with carboxylic acid receptors". PubMed (NIH). URL:[Link]
-
Cheméo. "Chemical Properties of Pyridine, 3-phenyl-4-propyl- (CAS 53911-35-6)". Cheméo Database. URL:[Link]
- Google Patents. "WO1998018744A1 - Separation of pyridine or pyridine derivatives from aqueous solutions". World Intellectual Property Organization.
-
Ali, E., et al. "Extraction of pyridine from n-alkane mixtures using methyltriphenylphosphonium bromide-based deep eutectic solvents as extractive denitrogenation agents". ResearchGate. URL:[Link]
-
DataPDF. "New Pyridine Derivatives and Basic Components in Extraction with Toluene". DataPDF Archive. URL: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Pyridine, 3-phenyl-4-propyl- [webbook.nist.gov]
- 3. Pyridine, 3-phenyl-4-propyl- (CAS 53911-35-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. datapdf.com [datapdf.com]
- 5. Extraction of pyridines into fluorous solvents based on hydrogen bond complex formation with carboxylic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO1998018744A1 - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 3-Phenyl-4-propylpyridine Synthesis
Overview
Welcome to the Technical Support Center for the synthesis of 3-phenyl-4-propylpyridine (CAS 53911-35-6)[1]. This compound is a highly valued pyridine derivative utilized in flavor chemistry and as a core scaffold for bioactive marine alkaloid analogs. Synthesizing substituted pyridines with precise regiocontrol—specifically at the C-3 and C-4 positions—presents unique mechanistic challenges. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help researchers and drug development professionals optimize their reaction yields.
Mechanistic Pathways & Workflow
Below is the decision matrix for selecting and optimizing the synthetic route for this compound.
Fig 1: Synthetic pathways and optimization strategies for this compound.
Troubleshooting & FAQs
Q: Why is the yield of my Ru(II)-catalyzed synthesis of this compound stalling below 50%? A:
-
Causality: In the Ru(II)-catalyzed synthesis using an enamide and an alkyne, the active catalytic species requires a vacant coordination site to facilitate the oxidative cyclometalation step. Trace oxygen or coordinating impurities in the solvent (e.g., moisture in 1,2-dichloroethane) can irreversibly bind to the ruthenium center, causing premature catalyst deactivation.
-
Self-Validating Protocol: Implement a rigorously degassed, anhydrous solvent system. Set up two parallel microscale reactions: one with standard solvent and one with solvent subjected to three freeze-pump-thaw cycles. Monitor the enamide consumption via GC-MS. If the degassed reaction achieves >80% conversion while the control stalls, oxygen/moisture poisoning is the confirmed culprit. This optimization can push yields up to 83% for this compound[2].
Q: I am using a Minisci-type decarboxylative alkylation to add a propyl group to 3-phenylpyridine, but I get a mixture of C-2, C-4, and C-6 isomers. How do I achieve strict C-4 selectivity? A:
-
Causality: Free radical additions to electron-deficient heterocycles are driven by innate reactivity, which inherently favors the highly electrophilic C-2 and C-6 positions over C-4.
-
Self-Validating Protocol: To redirect the propyl radical exclusively to the C-4 position, you must employ a temporary blocking strategy. Pre-functionalize the pyridine nitrogen using a maleate-derived blocking group to form a pyridinium salt[3]. This sterically and electronically shields the C-2 and C-6 positions. After the Minisci reaction, the blocking group is removed using DBU. Validate this by taking crude NMR aliquots before and after DBU deprotection; the absence of C-2/C-6 alkylated peaks confirms successful regioselective steering.
Q: During the Suzuki-Miyaura cross-coupling of 3-bromo-4-propylpyridine and phenylboronic acid, my yield is compromised by significant protodeboronation. What is the mechanistic fix? A:
-
Causality: Phenylboronic acid is highly susceptible to base-catalyzed protodeboronation, a process heavily accelerated by aqueous environments and high temperatures. If the rate of transmetalation to the Pd(II) complex is slower than the rate of protodeboronation, the boronic acid is consumed before productive coupling occurs.
-
Self-Validating Protocol: Shift the kinetic balance by using an anhydrous base (e.g., finely milled
) in a dry solvent mixture (Toluene/DMF). Alternatively, implement a syringe-pump slow-addition of the phenylboronic acid over 4 hours. This keeps the steady-state concentration of the boronic acid low, minimizing homocoupling and protodeboronation while maximizing the productive transmetalation pathway.
Standardized Experimental Protocol: Ru(II)-Catalyzed Synthesis
Objective: Achieve >80% yield of this compound via Ru(II)-catalyzed cyclization[2].
Materials:
-
Enamide precursor (0.30 mmol)
-
Alkyne precursor (0.45 mmol, 1.5 equiv)
- (5 mol%)
- (20 mol% as oxidant/additive)
-
1,2-Dichloroethane (DCE), anhydrous and degassed (2.0 mL)
Step-by-Step Methodology:
-
Catalyst Activation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with
(5 mol%) and (20 mol%). -
Substrate Addition: Add the enamide precursor (0.30 mmol) to the reaction vessel.
-
Solvent Introduction: Inject 2.0 mL of rigorously degassed DCE. Stir at room temperature for 5 minutes to ensure a homogeneous catalytic mixture.
-
Alkyne Dosing: Add the alkyne precursor (0.45 mmol) dropwise via a gas-tight syringe to prevent sudden exotherms and minimize alkyne homocoupling.
-
Thermal Cyclization: Seal the Schlenk tube and transfer it to a pre-heated oil bath at 80 °C. Stir vigorously for 36 hours[2].
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove metal residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate this compound as a pale yellow oil (approx. 84 mg, 83% yield)[2].
Quantitative Data: Yield Optimization
The following table summarizes the causal relationship between reaction parameters and the final yield of this compound in the Ru(II)-catalyzed route.
| Entry | Catalyst Loading | Solvent (Condition) | Temp (°C) | Time (h) | Isolated Yield (%) | Mechanistic Observation |
| 1 | 2 mol% | DCE (Standard) | 80 | 36 | 41% | Incomplete conversion; catalyst starvation. |
| 2 | 5 mol% | DCE (Standard) | 80 | 36 | 58% | Catalyst poisoning by trace moisture/O2. |
| 3 | 5 mol% | DCE (Degassed) | 80 | 36 | 83% | Optimal oxidative cyclometalation[2]. |
| 4 | 5 mol% | Toluene (Degassed) | 80 | 36 | 62% | Poor solubility of the active Ru(II) species. |
| 5 | 5 mol% | DCE (Degassed) | 100 | 24 | 71% | Thermal decomposition of the enamide. |
References
- Title: Ru(II)
- Source: nist.
- Source: scispace.
Sources
separating 3-phenyl-4-propylpyridine from structural isomers
Introduction
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the separation of 3-phenyl-4-propylpyridine from its structural isomers. In drug development and chemical synthesis, achieving high isomeric purity is a critical regulatory and safety requirement, as different isomers can exhibit varied pharmacological and toxicological profiles[1][2]. The subtle differences in the physicochemical properties of positional isomers—such as 2-phenyl-4-propylpyridine, 4-phenyl-3-propylpyridine, and others—present a significant analytical challenge.
This document is structured to provide immediate, actionable solutions to common separation problems, explaining the scientific principles behind each recommendation to empower you to develop robust and reproducible methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating structural isomers of phenyl-propyl-pyridines?
The most effective and widely used methods are chromatographic techniques. The choice depends on the volatility of the isomers and the scale of the separation (analytical vs. preparative).
-
High-Performance Liquid Chromatography (HPLC): The most versatile and common method, particularly for non-volatile compounds. It offers a wide range of stationary and mobile phases to exploit subtle differences in polarity and structure[3][4].
-
Gas Chromatography (GC): Ideal for isomers that are thermally stable and volatile. Separation is based on differences in boiling points and interactions with the stationary phase[5][6].
-
Supercritical Fluid Chromatography (SFC): A powerful technique that uses supercritical CO₂ as the main mobile phase. It is often faster and uses less organic solvent than HPLC, making it a "greener" alternative. It is particularly effective for both chiral and achiral separations of pyridine-based compounds[7][8][9].
-
pH-Zone-Refining Counter-Current Chromatography (CCC): A preparative-scale liquid-liquid chromatography technique that can separate compounds based on their pKa values, which is highly effective for ionizable pyridine derivatives[10][11].
-
Crystallization: For preparative scale, fractional crystallization or co-crystallization with a host molecule can sometimes be employed to separate isomers with different crystal packing energies or solubilities[12].
Q2: What physicochemical properties are exploited to achieve separation?
Separation relies on leveraging subtle differences between the isomers:
-
Polarity and Hydrophobicity: The relative positions of the phenyl and propyl groups on the pyridine ring alter the molecule's overall polarity and hydrophobic character. This is the primary basis for separation in reversed-phase and normal-phase HPLC.
-
pKa Value: The position of the substituents affects the basicity (pKa) of the pyridine nitrogen. This difference can be exploited by using buffered mobile phases in HPLC or by techniques like pH-zone-refining CCC[10][13].
-
Shape and Steric Hindrance: The three-dimensional shape of the isomers can influence their interaction with specific stationary phases, particularly those designed for shape selectivity (e.g., PFP or C30 phases)[14].
-
Hydrogen Bonding Capability: The accessibility of the nitrogen atom's lone pair of electrons for hydrogen bonding can vary between isomers, a property leveraged by specialized HPLC columns[3][15].
-
Boiling Point: Small differences in boiling points between isomers are the basis for separation in Gas Chromatography (GC).
Q3: Why is it critical to separate stereoisomers (enantiomers/diastereomers)?
While this guide focuses on structural isomers, it's crucial to understand the importance of stereoisomer separation. Enantiomers can have different pharmacological activities, with one being therapeutic and the other inactive or even toxic[1]. Regulatory agencies like the FDA and Health Canada require thorough characterization and justification for developing a racemic mixture versus a single enantiomer[2]. Diastereomers, having different physicochemical properties, can generally be separated by achiral chromatography, whereas enantiomers require chiral stationary phases (CSPs) or chiral additives[16].
HPLC Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is the workhorse for this type of separation. However, achieving baseline resolution of closely related isomers can be challenging. This guide addresses the most common issues.
Problem: Poor Resolution or Co-elution of Isomers
This is the most frequent challenge. The underlying cause is insufficient differential interaction between the isomers and the stationary phase.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for poor HPLC resolution.
In-Depth Explanation & Solutions
1. Optimizing the Stationary Phase (Column Choice)
The column is the most critical factor for selectivity. If a standard C18 column fails, it's because the separation mechanism (hydrophobicity) is insufficient to differentiate the isomers.
-
Causality: A C18 phase separates primarily based on hydrophobicity. Your isomers likely have very similar hydrophobic profiles. You need a stationary phase that offers alternative interaction mechanisms.
-
Solutions & Rationale:
-
Pentafluorophenyl (PFP) Phase: This is often the first and best alternative. PFP phases provide multiple interaction modes: hydrophobic, dipole-dipole, π-π, and shape selectivity. The electron-rich phenyl ring of your analyte can interact strongly with the electron-deficient fluorinated ring of the stationary phase, providing unique selectivity that C18 lacks[14].
-
Phenyl-Hexyl Phase: Offers enhanced π-π interactions compared to C18, which is beneficial for separating aromatic compounds.
-
Mixed-Mode Phases: These are highly effective for basic compounds like pyridines. A column combining reversed-phase (e.g., C18) and cation-exchange functionalities can differentiate isomers based on both hydrophobicity and subtle differences in the pKa of the pyridine nitrogen[4].
-
Hydrogen-Bonding Phases: Columns like the SHARC-1 are designed to separate isomers based on their ability to form hydrogen bonds, which can be a powerful tool for pyridine-containing molecules[3][15].
-
| Stationary Phase | Primary Separation Mechanism | Best For... | Typical Mobile Phase |
| C18 (Octadecylsilane) | Hydrophobicity | General purpose, initial screening. | ACN/Water or MeOH/Water with acid modifier (e.g., Formic Acid, TFA)[17]. |
| PFP (Pentafluorophenyl) | Hydrophobicity, π-π, Dipole, Shape Selectivity | Positional isomers, aromatic compounds. Excellent C18 alternative[14]. | ACN/Water or MeOH/Water with acid modifier. |
| Phenyl-Hexyl | Hydrophobicity, π-π Interactions | Aromatic compounds, isomers where phenyl group position varies. | ACN/Water or MeOH/Water with acid modifier. |
| Mixed-Mode (RP/SCX) | Hydrophobicity & Cation Exchange | Basic, ionizable compounds like pyridines. Exploits pKa differences[4]. | ACN/Water with a buffer (e.g., Ammonium Acetate/Formate) at a controlled pH. |
| SHARC-1 | Hydrogen Bonding | Isomers with differing hydrogen bond donor/acceptor capabilities[15]. | ACN/Methanol with additives like Formic Acid and Ammonium Formate[15]. |
2. Optimizing the Mobile Phase
-
Causality: The mobile phase composition dictates analyte retention and can significantly influence selectivity.
-
Solutions & Rationale:
-
Change Organic Modifier: Switching between Acetonitrile (ACN) and Methanol (MeOH) is a simple but powerful tool. ACN often provides sharper peaks due to its lower viscosity, but MeOH can offer different selectivity because it is a protic solvent and can engage in hydrogen bonding interactions differently than aprotic ACN[14].
-
Control pH with Buffers: Since your analyte is a pyridine derivative, its nitrogen atom will be protonated at low pH. Operating with a buffered mobile phase (e.g., 10-20 mM ammonium acetate or formate) in the pH 3-6 range ensures consistent ionization and improves peak shape[18]. Subtle pKa differences between isomers can lead to changes in retention and improved resolution when pH is controlled.
-
Use an Additive for Peak Shape: If you are not using a buffer, always use an acidic modifier like 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA). FA is MS-friendly and improves peak shape by ensuring the pyridine is protonated[17]. TFA provides excellent peak shape but can cause ion suppression in MS detectors.
-
Problem: Peak Tailing
Tailing peaks are common for basic analytes like pyridines on silica-based columns. They compromise resolution and make integration for quantification unreliable[19].
-
Causality: The primary cause is secondary ionic interactions between the protonated basic nitrogen of the pyridine and deprotonated, acidic silanol groups (Si-OH) on the surface of the silica stationary phase. This leads to a portion of the analyte being more strongly retained, resulting in a tailed peak[20].
-
Solutions & Rationale:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to ~2.5-3.0 with an acid like formic acid or phosphoric acid. At this low pH, most surface silanols are protonated (Si-OH) and non-ionic, minimizing the unwanted secondary interactions[20].
-
Add a Basic Competitor: Introduce a small amount of a basic additive, like Triethylamine (TEA) at 0.1-0.5%, into the mobile phase. TEA is a stronger base and will preferentially interact with the active silanol sites, effectively "masking" them from your analyte. This is a highly effective but less MS-friendly solution[21].
-
Use a Modern, End-Capped Column: High-purity silica columns that are thoroughly end-capped (where residual silanols are chemically deactivated) show significantly reduced tailing for basic compounds. If you are using an older column, upgrading may be the best solution.
-
Increase Column Temperature: Raising the temperature can sometimes improve peak symmetry by speeding up the kinetics of the secondary interactions, though its effect can vary.
-
Problem: Shifting Retention Times
Unstable retention times make peak identification impossible and invalidate quantitative data.
-
Causality: This issue usually points to a lack of system equilibration, changes in the mobile phase composition, or temperature fluctuations[22].
-
Solutions & Rationale:
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before injection. For reversed-phase, flush with at least 10-20 column volumes of the starting mobile phase. If using buffers, equilibration is even more critical.
-
Prepare Fresh Mobile Phase Daily: Mobile phase composition can change over time due to the evaporation of the more volatile organic component. Premixing and preparing fresh batches daily is crucial for reproducibility[21][22]. Always degas the mobile phase to prevent air bubbles[22].
-
Use a Column Oven: The column temperature must be actively controlled. Even small fluctuations in ambient lab temperature can cause retention time drift[22]. Set the column oven to at least 5-10 °C above ambient temperature for stable performance.
-
Alternative & Preparative Scale Techniques
Gas Chromatography (GC)
-
When to Use: GC is an excellent choice if your isomers are volatile and thermally stable. It often provides very high resolution and is faster than HPLC.
-
Key Experimental Choices:
-
Column: The choice of a polar vs. non-polar column is critical. A non-polar column (e.g., DB-5, based on 5% phenyl-polysiloxane) will separate primarily by boiling point. A more polar column (e.g., a wax column like CAM or DB-WAX) will separate based on polarity and specific interactions, which is often more effective for differentiating isomers[5].
-
Temperature Program: A slow temperature ramp will generally provide the best resolution between closely eluting isomers.
-
Injector: Use a split injection to avoid overloading the narrow-bore capillary column[23].
-
Supercritical Fluid Chromatography (SFC)
-
When to Use: SFC is a powerful tool for both analytical and preparative separations, especially for chiral compounds. It is faster, uses less organic solvent, and often provides unique selectivity compared to HPLC[9].
-
Key Experimental Choices:
-
Stationary Phase: Pyridine-based stationary phases (e.g., 2-ethylpyridine) are well-known for providing good peak shapes for basic compounds in SFC without the need for mobile phase additives[7].
-
Mobile Phase: The mobile phase is typically supercritical CO₂ with a small amount of an organic modifier, often methanol[9]. The strength and selectivity can be tuned by changing the modifier percentage and the system backpressure.
-
Detailed Experimental Protocols
Protocol 1: HPLC Method for Analytical Separation
This protocol provides a robust starting point for separating this compound isomers using a PFP stationary phase.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
-
Column:
-
Pentafluorophenyl (PFP) column, 250 mm x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm (or lambda max of the compound).
-
Injection Volume: 5 µL.
-
Gradient Program:
-
Start at 30% B.
-
Linear ramp to 80% B over 20 minutes.
-
Hold at 80% B for 2 minutes.
-
Return to 30% B over 1 minute.
-
Equilibrate at 30% B for 7 minutes before the next injection.
-
-
-
System Suitability:
-
Resolution: The resolution between the critical isomer pair should be >1.5.
-
Tailing Factor: The tailing factor for all isomer peaks should be between 0.9 and 1.5.
-
Reproducibility: The relative standard deviation (RSD) of retention times for six replicate injections should be <1.0%.
-
Protocol 2: GC Method for Analytical Separation
This protocol is suitable for volatile and thermally stable phenyl-propyl-pyridine isomers.
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector, FID detector, and a capillary column.
-
-
Column:
-
DB-WAX or equivalent polar wax column, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Carrier Gas:
-
Helium or Hydrogen, at a constant flow of 1.2 mL/min.
-
-
Method Parameters:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Split Ratio: 50:1.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp at 5 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
-
System Suitability:
-
Resolution: The resolution between the critical isomer pair should be >1.5.
-
Peak Width: Peaks should be sharp and symmetrical.
-
Reproducibility: The RSD of retention times for six replicate injections should be <0.5%.
-
Decision Logic for Method Selection
Caption: Decision tree for selecting the appropriate separation technique.
References
- SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
- Benchchem. (2025). Technical Support Center: Troubleshooting HPLC Separation of Triglyceride Isomers.
- SIELC Technologies. (2024). Pyridine.
- HELIX Chromatography. (n.d.). HPLC Separation of Three Isomers of Pyridinecarboxylic Acid on Coresep 100 Mixed-Mode Column.
-
Tong, S., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science, 30(12), 1871-1876. doi:10.1002/jssc.200700062. Retrieved from [Link]
- Keltoum, C. B. B. O., et al. (2023). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. Current Analytical Chemistry, 19(6), 482-488.
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Google Patents. (n.d.). Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
- Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide.
- Pordea, A. (n.d.). Guide for crystallization.
- Tong, S., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science.
- Crystal Engineering Communication. (2025). Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies.
-
PubMed. (n.d.). Gas chromatographic separation of substituted pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization and evaluation in supercritical fluid chromatography. Retrieved from [Link]
- Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6-(tert-Butoxy)picolinaldehyde.
- BioPharma Services. (2024). Bioanalytical Method Development: Isomers.
- Agilent. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation.
-
Canada.ca. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Retrieved from [Link]
-
FDA. (1992). Development of New Stereoisomeric Drugs. Retrieved from [Link]
-
CHROMacademy. (n.d.). HPLC Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2025). Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies. Retrieved from [Link]
-
Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]
-
American Laboratory. (2013). State-of-the-Art Separations With Convergence Chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Retrieved from [Link]
-
Pyvot Tech. (2023). Separation of Isomers. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Gas Chromatographic Separation Methods. Retrieved from [Link]
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. fda.gov [fda.gov]
- 3. Pyridine | SIELC Technologies [sielc.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Gas chromatographic separation of substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 气相色谱法(GC) [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 10. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 12. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents [patents.google.com]
- 13. helixchrom.com [helixchrom.com]
- 14. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 15. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. chromacademy.com [chromacademy.com]
- 20. hplc.eu [hplc.eu]
- 21. agilent.com [agilent.com]
- 22. HPLC Troubleshooting Guide [scioninstruments.com]
- 23. chem.libretexts.org [chem.libretexts.org]
overcoming catalyst poisoning in pyridine derivative synthesis
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with stalled cross-couplings or incomplete hydrogenations when working with pyridine derivatives. The core issue is fundamental: the lone pair of electrons on the pyridine nitrogen acts as a potent Lewis base, strongly coordinating to transition metal centers (Pd, Pt, Rh, Ir) and effectively blocking the active catalytic sites[1].
This guide provides field-proven, mechanistically grounded troubleshooting strategies to bypass this deactivation. We will move beyond simply changing solvents and dive into the causality of experimental choices to ensure your protocols are robust and self-validating.
Section 1: Mechanistic Causality of Pyridine Poisoning
Before adjusting parameters, we must understand the failure mode. In palladium-catalyzed cross-couplings or directed C–H activations, the pyridine nitrogen outcompetes the designed ligands or substrates for the open coordination sites on the metal[2]. This forms an off-cycle, thermodynamically stable, and catalytically dead metal-pyridine complex.
Mechanism of pyridine-induced catalyst poisoning and mitigation pathways.
Section 2: Troubleshooting Cross-Coupling Reactions (Suzuki, Heck, C–H Activation)
Symptom: Reaction stalls at <20% conversion; rapid formation of a black precipitate (palladium black).
Causality: The pyridine nitrogen displaces the phosphine ligands, leading to the aggregation of unprotected Pd(0) into inactive bulk palladium[1]. Furthermore, Pd(II) intermediates are highly susceptible to coordination by basic heterocycles, halting the catalytic cycle before reductive elimination[2].
Solutions & Mechanistic Rationale:
-
Pre-catalyst Oxidation State: Use a Pd(0) source (e.g., Pd2(dba)3) rather than Pd(II) salts (like PdCl2 or Pd(TFA)2) if entering a C–H activation cycle. Pd(0) has a lower affinity for the pyridine nitrogen and can be tuned with specific directing groups to overcome heteroatom poisoning[2].
-
Steric Shielding (Ligand Design): Employ bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands like XPhos or BrettPhos). Their sheer steric bulk prevents the planar pyridine from approaching the metal center, while their electron-rich nature accelerates oxidative addition, outcompeting the poisoning kinetics.
-
Electronic Deactivation (N-Oxidation): Temporarily convert the pyridine to a pyridine-N-oxide. The oxygen atom is a much weaker Lewis base and sterically alters the coordination geometry. Post-coupling, the N-oxide is easily reduced back to the pyridine.
Section 3: Troubleshooting Hydrogenation of Pyridines
Symptom: Incomplete reduction to piperidines, requiring dangerously high H₂ pressures or massive catalyst loadings.
Causality: The aromatic stability of the pyridine ring inherently reduces its reactivity toward metal hydrides. Concurrently, the unactivated nitrogen binds to the metal (e.g., Rh or Pt), poisoning the catalyst before the ring can be saturated[3].
Solutions & Mechanistic Rationale:
-
Ionic Hydrogenation (Ir(III) Catalysis): Transition from standard heterogeneous Pd/C to homogeneous Iridium(III)-catalyzed ionic hydrogenation. This method is highly robust against poisoning and selectively reduces planar pyridines to functionalized piperidines even in the presence of sensitive groups[4].
-
Acidic Additives: Run the reaction in acidic media (e.g., acetic acid or with HCl additives). Protonating the pyridine to a pyridinium salt eliminates the nitrogen's lone pair, preventing coordination to the metal while simultaneously activating the ring toward hydride attack.
-
Alternative Heterogeneous Catalysts: Utilize stable rhodium compounds like Rh2O3 under mild conditions, which have shown unique resilience to pyridine poisoning compared to standard Rh/C or PtO2[3].
Self-validating workflow to quantify and overcome catalyst poisoning.
Section 4: Quantitative Data & Benchmarks
To guide your optimization, the following table summarizes the expected impact of various mitigation strategies on catalyst activity and yield, synthesized from field data.
| Reaction Type | Substrate | Catalyst System | Mitigation Strategy | Yield / Conversion | Causality / Note |
| C–H Activation | Pyridine derivatives | Pd(II) salts (e.g., PdCl2) | None (Baseline) | < 5% (Recovery of SM) | Severe heteroatom poisoning blocks active sites[2]. |
| C–H Activation | Pyridine derivatives | Pd2(dba)3 + Air | On-site Pd(II) generation | 86–98% | Overcomes poisoning via tailored catalytic entry[2]. |
| Hydrogenation | Unprotected Pyridine | Standard Rh/C or PtO2 | None (Baseline) | Low / Stalled | N-coordination halts hydride transfer[3]. |
| Hydrogenation | Unprotected Pyridine | Rh2O3 | Mild conditions (H₂) | > 90% | Rh2O3 shows high resilience to N-coordination[3]. |
| Hydrogenation | Multisubstituted Pyridine | Ir(III) Homogeneous | Ionic Hydrogenation | High (Decagram scale) | Robust against poisoning; preserves sensitive groups[4]. |
Section 5: Self-Validating Experimental Protocols
Protocol A: Self-Validating Catalyst Poisoning Assay (Spike Test)
Purpose: To definitively prove whether a stalled reaction is due to catalyst poisoning or inherent substrate unreactivity[1].
-
Baseline Setup: Set up a standard hydrogenation or cross-coupling using a highly reactive, non-coordinating model substrate (e.g., cyclohexene for hydrogenation, or 4-bromotoluene for Suzuki).
-
Spike Introduction: Repeat the exact baseline setup, but spike the mixture with 0.5 molar equivalents (relative to the catalyst) of your target pyridine derivative before introducing hydrogen/reagents[1].
-
Kinetic Monitoring: Extract aliquots at 10, 30, and 60 minutes. Analyze via GC or LC-MS.
-
Validation: Plot substrate conversion versus time. If the baseline reaction reaches 100% conversion but the spiked reaction stalls at <10%, you have definitively diagnosed catalyst poisoning[1]. If both proceed normally, your pyridine substrate's failure in the main reaction is due to electronic/steric deactivation of the bond, not metal poisoning.
Protocol B: Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines
Purpose: Reduction of highly substituted pyridines to piperidines without deactivation[4].
-
Preparation: In a glovebox, charge a high-pressure reactor with the Ir(III) catalyst precursor (1–5 mol%).
-
Substrate Addition: Add the pyridine substrate (1.0 mmol) dissolved in a suitable acidic solvent medium (to facilitate the ionic hydrogenation pathway).
-
Pressurization: Seal the reactor, purge with inert gas, and pressurize with H₂ gas to the specified operational pressure.
-
Reaction: Stir at the optimized temperature (e.g., 50–80°C) for 12–24 hours. The ionic mechanism bypasses the aromatic stability and N-coordination issues[4].
-
Isolation: Vent the reactor carefully. Isolate the product as a highly stable piperidinium salt, which prevents product-inhibition of the catalyst[4].
Section 6: Frequently Asked Questions (FAQs)
Q: Why does my palladium catalyst turn black and precipitate immediately upon adding my pyridine substrate? A: This is "palladium black," a visible indicator of catalyst death. The pyridine nitrogen displaces your stabilizing phosphine ligands. Without these ligands, the Pd(0) atoms agglomerate into inactive bulk metal[1]. Switch to a bulkier ligand (e.g., XPhos) or pre-form a pyridinium salt using an acidic additive.
Q: I am trying to hydrogenate a pyridine ring, but I also have a reducible alkene group. How can I selectively reduce the pyridine without poisoning the catalyst? A: Traditional heterogeneous catalysts (Pd/C) will likely reduce the alkene first and then get poisoned by the pyridine. To achieve selectivity and avoid poisoning, utilize an Iridium(III)-catalyzed ionic hydrogenation system. This specific homogeneous approach is inert to reduction-sensitive groups like alkenes, alkynes, and halogens, selectively reducing the pyridine ring[4].
Q: Can I intentionally use pyridine to poison a catalyst for selectivity? A: Yes. This is known as a "controlled poison." A classic example is the Rosenmund reduction, where a palladium catalyst is intentionally poisoned with a nitrogen heterocycle (like quinoline or pyridine) or sulfur to prevent the over-reduction of an acyl chloride to an alcohol, stopping precisely at the aldehyde stage[1].
References
-
BenchChem. Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates.1
-
National Institutes of Health (NIH) / PMC. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.2
-
Organic & Biomolecular Chemistry (RSC). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions.3
-
Nature Chemistry. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solubilization of 3-Phenyl-4-Propylpyridine
Executive Summary: The "Brick Dust" Challenge
Welcome to the technical support hub for 3-phenyl-4-propylpyridine . If you are reading this, you are likely facing a common frustration: this molecule dissolves readily in organic solvents (DMSO, Ethanol, DCM) but precipitates immediately upon introduction to aqueous buffers (PBS, media), turning your clear solution into a cloudy suspension.
This is not user error; it is a fundamental property of the molecule's structure.[1][2]
Chemical Profile & The Root Cause
To resolve the issue, we must first understand the antagonist.
-
Lipophilicity (LogP ≈ 4.0): The combination of a phenyl ring (hydrophobic) and a propyl chain (hydrophobic) attached to the pyridine core creates a highly lipophilic molecule. It "hates" water.[1][2]
-
Basicity (pKa ≈ 4.8 – 5.2): The pyridine nitrogen has a lone pair, acting as a weak base.[1][2] However, it only accepts a proton (becoming water-soluble) at low pH.[1]
-
The Trap: At physiological pH (7.4), the molecule is uncharged (neutral) .[1] Combined with its high LogP, its solubility in water is practically zero.[1][2]
Part 1: Diagnostic & Decision Matrix
Before proceeding, identify your experimental constraint using the decision tree below.
Figure 1: Decision Matrix for selecting the appropriate solubilization strategy based on experimental constraints.
Part 2: Troubleshooting Guides & Protocols
Issue 1: "I added my DMSO stock to PBS, and it turned white immediately."
Diagnosis: This is the "Solvent Shift" effect.[1][2] You exceeded the critical solubility limit of the neutral species. The dielectric constant of the mixture dropped, but not enough to support the hydrophobic this compound.[2]
The Fix: Protocol B (Stepwise Dilution) Do not add the stock directly to a large volume of buffer.[2] Use an intermediate surfactant step.[1]
| Reagent | Role | Concentration |
| Stock Solution | Solute carrier | 50 mM in 100% DMSO |
| Intermediate | Surfactant/Stabilizer | Tween 80 (Polysorbate 80) |
| Final Buffer | Aqueous Phase | Warm PBS (37°C) |
Step-by-Step:
-
Prepare a 50 mM stock in pure DMSO.
-
Prepare an intermediate solution of 5% Tween 80 in PBS.
-
Slowly inject the DMSO stock into the Tween/PBS solution while vortexing rapidly.
-
If precipitation persists, sonicate at 40°C for 10 minutes. The Tween micelles will encapsulate the hydrophobic molecule.[2]
Issue 2: "I need to inject this into mice, and I can't use 100% DMSO."
Diagnosis: High DMSO is toxic in vivo.[1][2] You need a biocompatible carrier that shields the hydrophobic regions of the molecule.
The Fix: Protocol C (Cyclodextrin Complexation) Cyclodextrins (CDs) are cone-shaped molecules with a hydrophobic cavity and hydrophilic exterior.[1][2] They are the "gold standard" for lipophilic pyridines.[1]
Why it works: The phenyl ring of your molecule fits perfectly inside the beta-cyclodextrin cavity.[1][2]
Protocol:
-
Reagent: Purchase 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . (Avoid simple β-CD due to renal toxicity risks in animals; HP-β-CD is safer).[1]
-
Vehicle Prep: Dissolve HP-β-CD in water or saline to create a 20% (w/v) solution.[1][2]
-
Note: It will be viscous.[1]
-
-
Complexation:
-
Acidification Step (Critical): Add 1N HCl dropwise until the solution becomes clear (lowering pH protonates the pyridine, helping it enter the solution).
-
Neutralization (Optional): Once dissolved, slowly back-titrate with 1N NaOH to pH 5-6. If it precipitates, stop; you must keep it slightly acidic.[1]
-
Filtration: Sterilize using a 0.22 µm PVDF filter.[1]
Issue 3: "I am doing analytical chemistry (HPLC/LC-MS) and the peak is tailing or missing."
Diagnosis: You are likely using a neutral mobile phase.[1] At pH 7, the pyridine nitrogen interacts with silanol groups on the column, causing tailing, or the molecule is crashing out in the injector.
The Fix: Protocol D (The Acid Switch) Leverage the pKa (~5.0). By dropping the pH below 3.0, you convert the molecule into a pyridinium cation (salt form), which is highly water-soluble.
Protocol:
-
Solvent: Use 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA) in water.[1][2]
-
Verification: Ensure the final pH is < 3.0 .
Part 3: Mechanism of Failure (Visualized)
Understanding why the precipitation happens prevents future errors.[1][2]
Figure 2: The "Crash Out" Mechanism.[1][2] Rapid dilution into aqueous buffer strips the organic solvation shell, causing hydrophobic agglomeration before the molecule can disperse.
FAQ: Frequently Asked Questions
Q: Can I just heat it up to dissolve it in PBS? A: No. While heat increases kinetic energy, it does not change the thermodynamics of the hydrophobic effect enough for this molecule. It will dissolve at 60°C and precipitate immediately upon cooling to 37°C, ruining your experiment.
Q: What is the exact pKa of this compound? A: Experimental values are rare, but based on structural analogs (3-phenylpyridine pKa ~4.8 and alkyl-pyridines pKa ~6.0), the estimated pKa is 4.8 – 5.2 .[1][2] This confirms it is a weak base that requires acidic conditions (pH < 3) for full solubility.[1][2]
Q: Is this molecule toxic? A: Treat with extreme caution. Pyridine derivatives, particularly those with lipophilic substituents (like MPTP analogs), can cross the blood-brain barrier. While specific toxicity data for this isomer may be limited, structurally similar compounds are known neurotoxins.[1][2] Always handle in a fume hood with nitrile gloves.[1]
References
-
PubChem. (n.d.).[1][2] 3-Phenylpyridine Compound Summary. National Library of Medicine.[1] Retrieved March 2, 2026, from [Link]
- Relevance: Provides baseline pKa and solubility d
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
- Relevance: Explains the physics of protonating weak bases (pKa < 5) to achieve solubility.
-
Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
- Relevance: Establishes the relationship between LogP (lipophilicity) and aqueous instability.
-
Sigma-Aldrich. (n.d.).[1] 4-(3-Phenylpropyl)pyridine Product Specification.
Sources
minimizing side reactions in 3-phenyl-4-propylpyridine production
Technical Support Center: 3-Phenyl-4-Propylpyridine Synthesis
Executive Summary
The synthesis of This compound presents a classic challenge in heteroaromatic functionalization: installing an aryl group ortho to an alkyl chain on a pyridine core. The steric clash between the C3-phenyl and C4-propyl groups creates a barrier to rotation and coupling, often leading to distinct failure modes such as protodeboronation , homocoupling , and hydrodehalogenation .
This guide focuses on the high-fidelity Suzuki-Miyaura Cross-Coupling route, utilizing 3-bromo-4-propylpyridine as the electrophile. This pathway offers the highest regiocontrol compared to direct alkylation or condensation methods.
Part 1: Troubleshooting Guide (Q&A)
Q1: I am observing significant amounts of 4-propylpyridine in my crude mixture. Is the reaction reversing?
Diagnosis: This is Hydrodehalogenation (reduction of the C-Br bond) or Protodeboronation (if the phenyl source is lost). Root Cause:
-
Hydrodehalogenation: In the presence of sterically hindered substrates,
-hydride elimination from the alkyl chain is unlikely here, but the palladium center can abstract a hydride from the solvent (especially alcohols) or the base (e.g., ethoxide), followed by reductive elimination with the hydride. -
Protodeboronation: Phenylboronic acid is susceptible to hydrolysis under basic conditions, especially if the reaction is slow due to steric hindrance at the C3/C4 interface.
Corrective Action:
-
Switch Solvent System: Avoid primary alcohols. Use 1,4-Dioxane or Toluene with a minimum amount of water necessary for the base solubility.[1]
-
Boron Source: Switch from Phenylboronic Acid to Phenylboronic Acid Pinacol Ester (Ph-Bpin) . The ester is significantly more stable towards protodeboronation, maintaining a higher effective concentration of the nucleophile.
-
Base Selection: Use K₃PO₄ (anhydrous) or Cs₂CO₃ instead of hydroxides or alkoxides to minimize hydride sources.
Q2: The reaction stalls at 60-70% conversion, and adding more catalyst doesn't help. Why?
Diagnosis: Catalyst Deactivation (Pd Black Formation) . Root Cause: The pyridine nitrogen is a competitive ligand. It can coordinate to the Palladium center, displacing the phosphine ligands and shutting down the catalytic cycle (the "pyridine poison" effect). This is exacerbated by the slow rate of oxidative addition due to the electron-rich alkyl group at C4.
Corrective Action:
-
Ligand Upgrade: Standard PPh₃ is insufficient. Use electron-rich, bulky Buchwald ligands like XPhos or SPhos .[1]
-
Catalyst Pre-loading: Use a precatalyst like XPhos Pd G2 rather than mixing Pd(OAc)₂ + Ligand in situ, ensuring the active species is formed correctly.
Q3: I see a "Biphenyl" impurity that co-elutes with my product.
Diagnosis: Homocoupling of the phenylboronic acid. Root Cause: Presence of oxygen in the reaction vessel promotes the oxidative dimerization of the boronic acid (Glaser-type coupling).
Corrective Action:
-
Strict Degassing: Do not just bubble nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent.
-
Slow Addition: Add the phenylboronic acid solution slowly via a syringe pump over 1 hour to keep its instantaneous concentration low relative to the aryl bromide.
Q4: My starting material (3-bromo-4-propylpyridine) contains a di-bromo impurity. How do I remove it?
Diagnosis: Regioisomeric Contamination . Context: If you synthesized the precursor via direct bromination of 4-propylpyridine, you likely have 3,5-dibromo-4-propylpyridine . Impact: This will lead to 3,5-diphenyl-4-propylpyridine , which is extremely difficult to separate from the mono-phenyl product due to similar polarity (lipophilicity).
Corrective Action:
-
Purification at Precursor Stage: You must purify the bromide before the coupling. 3-bromo-4-propylpyridine and 3,5-dibromo-4-propylpyridine have significantly different boiling points. Use fractional distillation under reduced pressure rather than silica chromatography.
-
Alternative Synthesis: Use Lithium-Halogen Exchange on 3,5-dibromopyridine followed by alkylation, though this is more complex.
Part 2: Optimized Experimental Protocol
Objective: Synthesis of this compound via Suzuki-Miyaura Coupling.
Reagents:
-
Substrate: 3-Bromo-4-propylpyridine (1.0 equiv)
-
Coupling Partner: Phenylboronic acid pinacol ester (1.2 equiv)
-
Catalyst: XPhos Pd G2 (2.0 mol%)
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Workflow:
-
Preparation:
-
Charge a reaction vial with 3-Bromo-4-propylpyridine (1.0 eq), Phenylboronic acid pinacol ester (1.2 eq), and K₃PO₄ (3.0 eq).
-
Crucial Step: Add the XPhos Pd G2 catalyst (2 mol%) last to avoid premature decomposition.
-
-
Degassing:
-
Seal the vial with a septum.[5]
-
Evacuate under high vacuum for 2 minutes, then backfill with Argon. Repeat 3 times.
-
Inject degassed 1,4-Dioxane/Water mixture via syringe.
-
-
Reaction:
-
Heat the block to 100°C for 12 hours.
-
Note: Vigorous stirring is essential as the phosphate base is insoluble in dioxane.
-
-
Workup:
-
Purification:
-
Flash Column Chromatography: Hexanes/EtOAc gradient (Start 95:5).
-
Target: The product is an oil. The "des-phenyl" byproduct (4-propylpyridine) is much more polar and will elute later or stay on the baseline if using basic alumina.
-
Part 3: Reaction Pathway & Failure Analysis
The following diagram illustrates the catalytic cycle and the specific entry points for the side reactions discussed above.
Caption: Catalytic cycle for Suzuki coupling of 3-bromo-4-propylpyridine, highlighting critical failure nodes (red) leading to common impurities.
Part 4: Comparative Data
Table 1: Impact of Ligand and Base on Yield
| Entry | Ligand | Base | Solvent | Yield (%) | Major Impurity |
| 1 | PPh₃ | Na₂CO₃ | Toluene/EtOH | 35% | 4-propylpyridine (Dehalogenation) |
| 2 | PPh₃ | K₂CO₃ | DMF | 45% | Homocoupling (Biphenyl) |
| 3 | SPhos | K₃PO₄ | Dioxane/H₂O | 92% | < 2% (Trace) |
| 4 | dppf | CsF | THF | 60% | Protodeboronation |
References
-
Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Recent Literature. Retrieved from [Link]
-
PubChem. (2025).[6] this compound (Compound Summary). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
Validation & Comparative
Comparative Guide: 3-Phenyl-4-Propylpyridine 1H NMR Spectrum Analysis
Executive Summary
In drug development, particularly when synthesizing pyridine-based scaffolds for kinase inhibitors or GPCR ligands, verifying the regiochemistry of disubstituted pyridines is critical. 3-Phenyl-4-propylpyridine represents a challenging analytical case due to the potential for regioisomeric byproducts (e.g., 4-phenyl-3-propylpyridine) formed during cross-coupling reactions (e.g., Suzuki-Miyaura).
This guide provides a rigorous 1H NMR structural analysis of this compound. Unlike standard spectral lists, this document compares the target molecule against its most common structural alternatives, utilizing fragment-based experimental data to establish definitive diagnostic criteria.
Structural Alternatives & Analytical Challenge
When synthesizing this compound, two primary "alternative" isomers often complicate the analysis. Distinguishing these requires precise interpretation of the aromatic splitting patterns.
| Compound | Structure Description | Key Analytical Challenge |
| Target: this compound | Phenyl at C3, Propyl at C4.[1][2] | Diagnostic: Isolated singlet (H2) + doublet pair (H5/H6). |
| Alternative A: 4-Phenyl-3-propylpyridine | Phenyl at C4, Propyl at C3.[1][2][3] | Confusion: Very similar shifts; requires analysis of H2 chemical shift magnitude. |
| Alternative B: 4-(3-Phenylpropyl)pyridine | Propyl linker between Py and Ph.[2][3] | Confusion: Indistinguishable by Mass Spec; easily resolved by alkyl region NMR. |
Detailed Spectral Analysis
Theoretical vs. Experimental Baseline
To ensure high confidence in assignment without a purified reference standard of the exact target, we utilize Fragment-Based Chemical Shift Additivity (FBCSA) derived from experimental data of monosubstituted precursors (3-phenylpyridine and 4-propylpyridine).
Table 1: Chemical Shift Assignments (CDCl₃, 400 MHz)
| Proton Position | Assignment | Predicted Shift ( | Multiplicity | Coupling ( | Mechanistic Insight |
| Py-H2 | Aromatic (Pyridine) | 8.55 - 8.65 | Singlet (s) | - | Most Deshielded. Located between N and Phenyl ring. Lacks vicinal neighbors. |
| Py-H6 | Aromatic (Pyridine) | 8.45 - 8.55 | Doublet (d) | Adjacent to Nitrogen; couples with H5. | |
| Py-H5 | Aromatic (Pyridine) | 7.15 - 7.25 | Doublet (d) | Shielded by 4-propyl group electron donation (+I effect). | |
| Ph-H | Aromatic (Phenyl) | 7.35 - 7.50 | Multiplet (m) | - | Overlapping signals typical of monosubstituted benzene. |
| Propyl- | Alkyl ( | 2.60 - 2.70 | Triplet (t) | Benzylic-like position attached to pyridine C4. | |
| Propyl- | Alkyl ( | 1.60 - 1.75 | Multiplet (m) | Shielded methylene. | |
| Propyl- | Alkyl ( | 0.90 - 1.00 | Triplet (t) | Terminal methyl group. |
Note on Causality: The presence of the phenyl group at C3 causes a significant downfield shift of the H2 proton compared to unsubstituted pyridine, due to the anisotropic ring current effect of the phenyl ring and steric compression.
Diagnostic Comparison with Alternatives[1]
The following table highlights the specific signals that rule out the alternatives.
Table 2: Comparative Diagnostic Signals[1]
| Feature | This compound (Target) | 4-Phenyl-3-propylpyridine (Alt A) | 4-(3-Phenylpropyl)pyridine (Alt B) |
| Pyridine H2 | Singlet (~8.6 ppm) | Singlet (~8.5 ppm) | Doublet (~8.5 ppm, AA'BB') |
| Pyridine H4 | Absent (Substituted) | Absent (Substituted) | Absent (Substituted) |
| Pyridine H3 | Absent (Substituted) | Absent (Substituted) | Doublet (~7.1 ppm) |
| Alkyl Region | |||
| Differentiation | H5 is a doublet. | H5 is a doublet. | Symmetric AA'BB' pattern. |
Differentiation between Target and Alt A (Regioisomers): While both show an H2 singlet, the NOE (Nuclear Overhauser Effect) is the gold standard here.
-
Target: Irradiation of Propyl-
enhances H5 (doublet). -
Alt A: Irradiation of Propyl-
enhances H2 (singlet) and H4 (if present, but here H4 is Ph). Actually, it enhances H2 and H4-Phenyl protons.
Decision Logic & Workflow
The following flowchart outlines the logical steps to confirm the identity of this compound using 1H NMR data.
Caption: Logic flow for distinguishing this compound from its structural isomers using 1H NMR splitting patterns and NOE interactions.
Experimental Protocol
To generate the data required for the analysis above, follow this standardized protocol. This ensures resolution of the critical coupling constants (
Sample Preparation[4]
-
Solvent: Chloroform-d (
) is preferred (99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.-
Reasoning:
minimizes H-bonding shifts common in pyridines compared to DMSO-d6, providing sharper resolution of the aromatic doublets.
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Reasoning: High concentration can cause stacking effects (concentration-dependent shifts) in planar aromatic systems. 10 mg is optimal for clear signal-to-noise without aggregation.
-
-
Tube: High-quality 5mm NMR tube (Class A or B).
Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: Standard 1H zg30 (30° pulse angle).
-
Relaxation Delay (D1): Set to
seconds.-
Critical: Pyridine protons (especially those adjacent to Nitrogen) often have longer
relaxation times. A short D1 will suppress the integration of H2/H6, leading to incorrect proton counting.
-
-
Scans (NS): 16 to 64 scans.
-
Spectral Width: -2 to 14 ppm.
Processing
-
Apodization: Exponential multiplication with Line Broadening (LB) = 0.3 Hz.
-
Phasing: Manual phasing is required for the aromatic region to accurately determine the
-coupling of the H5/H6 doublet (approx. 5 Hz).
References
-
National Institute of Standards and Technology (NIST). Pyridine, 3-phenyl-4-propyl- (CAS 53911-35-6).[4] NIST Chemistry WebBook, SRD 69.[4] [Link]
-
PubChem. this compound Compound Summary. National Library of Medicine. [Link]
Sources
FTIR Spectral Validation and Comparative Analysis of 3-Phenyl-4-propylpyridine
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Publishable Comparison Guide & Protocol Standard
Executive Summary
In modern drug development, substituted pyridines serve as privileged scaffolds for kinase inhibitors and GPCR ligands. Validating the precise substitution pattern of these intermediates is critical, as subtle structural variations drastically alter pharmacokinetics. As application scientists, we rely on Fourier Transform Infrared (FTIR) spectroscopy not just to identify functional groups, but to probe the 3D molecular conformation.
This guide objectively compares the FTIR spectral performance of 3-phenyl-4-propylpyridine against its structural analogs, providing a self-validating experimental protocol and explaining the physical causality behind its unique vibrational shifts.
Mechanistic Grounding: Structural Causality in FTIR
To interpret the FTIR spectrum of [1], we must analyze the molecule as an interacting system rather than a simple sum of its parts. The spectrum is dictated by the interplay between three distinct domains: the central pyridine core, the C3-phenyl ring, and the C4-propyl chain.
The Causality of Steric Disruption:
In a purely conjugated system like [2], the phenyl and pyridine rings can adopt a nearly coplanar conformation. This extended
However, in this compound, the bulky propyl chain at the C4 position creates severe steric hindrance (A-strain) with the adjacent phenyl ring at C3. To minimize this thermodynamic penalty, the phenyl ring is forced to rotate out of the pyridine plane. This orthogonal twist breaks the extended
Comparative Spectral Analysis
The following table benchmarks the expected vibrational modes of this compound against two reference alternatives: 4-phenylpyridine (representing extended planar conjugation) and 4-propylpyridine (representing pure alkyl substitution).
| Functional Group | Expected Wavenumber Range (cm⁻¹) | This compound (Target) | 4-Phenylpyridine (Conjugated Analog) | 4-Propylpyridine (Alkyl Analog) |
| sp³ C-H Stretch (Propyl chain) | 2960 - 2850 | Present (~2930, 2870 cm⁻¹) | Absent | Present (~2930, 2870 cm⁻¹) |
| sp² C-H Stretch (Aromatic rings) | 3100 - 3000 | Present (~3060, 3030 cm⁻¹) | Present (~3060, 3030 cm⁻¹) | Present (~3070, 3030 cm⁻¹) |
| Pyridine C=N / C=C Stretch | 1600 - 1570 | ~1590 cm⁻¹ (Shifted up due to steric twist & lost conjugation) | ~1580 cm⁻¹ (Shifted down due to extended planar conjugation) | ~1600 cm⁻¹ (Typical for isolated alkylpyridines) |
| Alkyl C-H Bend (CH₂, CH₃) | 1460, 1375 | Present (~1455, 1375 cm⁻¹) | Absent | Present (~1455, 1375 cm⁻¹) |
| Mono-substituted Phenyl Out-of-Plane Bend | 770 - 730 & 710 - 690 | Present (~760, ~700 cm⁻¹) | Present (~760, ~700 cm⁻¹) | Absent |
Self-Validating Experimental Protocol: ATR-FTIR
To ensure scientific integrity, the following Attenuated Total Reflectance (ATR) FTIR workflow is designed as a self-validating system . Every step includes an internal check to prevent the propagation of artifacts.
-
Step 1: System Readiness & Environmental Baseline
-
Action: Collect a 128-scan background spectrum on a clean diamond ATR crystal.
-
Causality & Validation: The single-beam energy profile must show a >95% transmittance baseline, with atmospheric
(2350 cm⁻¹) and vapor (3900-3400 cm⁻¹) peaks below 0.01 absorbance units. This self-validates that the optical path is adequately purged, preventing environmental noise from masking the weak C-H stretches of the propyl group.
-
-
Step 2: Sample Application & Interface Verification
-
Action: Apply 2
of neat this compound (liquid at standard conditions) directly onto the ATR crystal, ensuring complete coverage. -
Causality & Validation: Before initiating the scan, verify that the raw interferogram centerburst amplitude is between 2.0 and 4.0 Volts. This confirms optimal optical contact and guarantees a Signal-to-Noise Ratio (SNR) > 1000:1 prior to Fourier transformation.
-
-
Step 3: High-Resolution Spectral Acquisition
-
Action: Acquire 64 scans at a resolution of 4 cm⁻¹.
-
Causality & Validation: A 4 cm⁻¹ resolution is specifically chosen to resolve the closely spaced aromatic
C-H stretches (~3060 cm⁻¹) from the aliphatic C-H stretches (~2930 cm⁻¹), which would otherwise merge into an indistinguishable broad envelope at lower resolutions.
-
-
Step 4: Orthogonal Validation (The Negative Control)
-
Action: Analyze the processed spectrum for the absence of forbidden bands.
-
Causality & Validation: A pure sample of this compound lacks hydrogen-bond donors. The presence of a broad band at 3500-3200 cm⁻¹ (O-H or N-H stretch) immediately invalidates the sample, indicating water absorption or synthetic precursor carryover. The data is only validated if target peaks are present and forbidden peaks are absent.
-
Workflow Visualization
The following diagram illustrates the logical flow of our self-validating ATR-FTIR protocol, highlighting the critical decision gates used by application scientists to confirm molecular identity.
Figure 1: Self-validating ATR-FTIR workflow for this compound structural confirmation.
References
-
Pyridine, 3-phenyl-4-propyl- (CAS 53911-35-6) Source: NIST Chemistry WebBook, SRD 69 URL:[Link]
-
Pyridine, 4-phenyl- (CAS 939-23-1) Source: NIST Chemistry WebBook, SRD 69 URL:[Link]
-
4-Phenylpyridine | C11H9N | CID 13651 Source: PubChem, National Library of Medicine URL:[Link]
-
Quantitative Infrared and Near-infrared Gas-Phase Spectra for Pyridine: Absolute Intensities and Vibrational Assignments Source: ResearchGate (Collaborative data via PNNL/NIST) URL:[Link]
Sources
Structural and Pharmacological Divergence: 3-Phenyl-4-propylpyridine vs. 4-Phenylpyridine Analogs
Executive Summary
In the landscape of medicinal chemistry and drug development, the pyridine scaffold is a ubiquitous pharmacophore. However, the precise regiochemistry of its substituents dictates profound shifts in both physicochemical properties and biological targeting. This guide provides an in-depth, objective comparison between 3-phenyl-4-propylpyridine and the extensively documented 4-phenylpyridine analogs . By analyzing their structural mechanics, toxicological liabilities, and therapeutic potentials, we provide researchers with a causal framework for selecting the appropriate building blocks for novel drug design.
Structural & Physicochemical Profiling
The fundamental divergence between these two classes of compounds lies in their steric and electronic environments.
4-Phenylpyridine Analogs: Featuring a phenyl group at the para position (C4), these molecules benefit from extended planar conjugation with the electron-withdrawing pyridine nitrogen. This planarity is a critical structural vector that allows these molecules (and their N-methylated derivatives, such as MPP+) to intercalate into narrow hydrophobic channels of biological targets.
This compound (CAS 53911-35-6): In this scaffold, the phenyl group is shifted to the meta position (C3), and an aliphatic propyl chain is introduced at C4[1][2].
-
Causality of the Shift: The C3-phenyl group lacks direct resonance conjugation with the pyridine nitrogen, subtly altering the ring's electron density and pKa. More importantly, the C4-propyl group breaks molecular planarity. This introduces severe steric hindrance precisely at the vector required for classical 4-phenylpyridine toxicity, fundamentally redirecting the molecule's interaction profile.
Table 1: Physicochemical & Structural Comparison
| Property / Feature | This compound | 4-Phenylpyridine Core | 1-Methyl-4-phenylpyridinium (MPP+) |
| CAS Number | 53911-35-6 | 939-23-1 | 39764-17-7 |
| Molecular Weight | 197.28 g/mol | 155.20 g/mol | 170.23 g/mol |
| C4 Substitution | Propyl (Aliphatic, Bulky) | Phenyl (Aromatic, Planar) | Phenyl (Aromatic, Planar) |
| Conjugation | Disrupted (Steric clash) | Extended Planar | Extended Planar |
| Primary Application | Lipophilic Intermediate | Antimicrobial / Anticancer | Neurotoxicological Standard |
Pharmacological & Toxicological Divergence
Neurotoxicity and Mitochondrial Respiration
The 4-phenylpyridine core is infamous in neurotoxicology. Analogs of 4-phenylpyridine, particularly the pyridinium cation MPP+, are highly potent [3]. They passively transport across the mitochondrial inner membrane and bind with high affinity to the hydrophobic pocket of Complex I (NADH:ubiquinone oxidoreductase). While some neutral 4-phenylpyridine analogs [4], the liability remains a significant hurdle in drug development.
Conversely, the structural design of This compound theoretically abolishes this liability. The bulky C4-propyl group creates a steric blockade, preventing the molecule from deeply penetrating the Complex I binding pocket. This makes the 3-phenyl-4-propyl scaffold a significantly safer intermediate for synthesizing CNS-active drugs where mitochondrial toxicity must be avoided.
Anticancer and Antimicrobial Efficacy
Despite their toxicological risks, 4-phenylpyridine derivatives have been successfully leveraged for targeted therapies:
-
Anticancer: Novel display exceptional nanomolar cytotoxicity against A549 (lung), H460, and HT-29 (colon) cancer cell lines[5]. Additionally, of 4-phenylpyridine have demonstrated significant cytotoxic and free-radical scavenging activities[6].
-
Antimicrobial: Specific substitutions, such as in , yield potent therapeutics against methicillin-resistant Staphylococcus aureus (MRSA) with MICs as low as 1-8 μg/mL[7].
This compound serves as an excellent foundational building block to mimic the lipophilicity of these successful drugs while intentionally engineering out the off-target mitochondrial binding.
Mechanism of Action Visualization
Structural divergence dictating mitochondrial Complex I binding and neurotoxicity.
Experimental Protocols (Self-Validating Systems)
To empirically validate the pharmacological divergence between these two scaffolds, the following self-validating experimental workflows must be employed.
Protocol 1: Mitochondrial Respiration Profiling (Seahorse XF Cell Mito Stress Test)
Purpose: To quantify the exact degree of mitochondrial Complex I inhibition. Causality of Design: By sequentially adding specific electron transport chain (ETC) inhibitors, we can isolate the exact site of metabolic failure. Oligomycin isolates the proton leak, while FCCP uncouples the gradient to force maximum electron flow. This forced maximum rate is critical for unmasking latent Complex I inhibition caused by 4-phenylpyridine analogs, which might otherwise be hidden by the cell's spare respiratory capacity.
-
Cell Seeding: Seed PC12 (dopaminergic) cells at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C.
-
Compound Treatment: Treat cells with 10 µM of the test compound (either this compound or a 4-phenylpyridine analog) for 24 hours.
-
Assay Preparation: Wash cells and replace media with unbuffered XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Incubate in a non-CO2 incubator for 1 hour.
-
Sequential Injections (The Self-Validating Loop):
-
Injection A (Oligomycin, 1.5 µM): Inhibits ATP synthase. Validates basal ATP-linked respiration.
-
Injection B (FCCP, 1.0 µM): Collapses the proton gradient. Validates maximal respiratory capacity. A drop here confirms Complex I/III/IV impairment.
-
Injection C (Rotenone/Antimycin A, 0.5 µM): Shuts down the ETC entirely. Validates non-mitochondrial oxygen consumption.
-
-
Data Analysis: Calculate the spare respiratory capacity. 4-phenylpyridine analogs will show a near-total collapse of FCCP-stimulated maximal respiration.
Protocol 2: High-Throughput Cytotoxicity Screening (MTT Assay)
Purpose: To evaluate the redirection of the molecule's efficacy toward targeted cancer cell lines (e.g., A549, HT-29). Causality of Design: The assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan. We utilize DMSO to solubilize the formazan crystals because it provides a stable, uniform optical density for spectrophotometric quantification. Including a known cytotoxic standard (like Cisplatin) ensures that the biological activity of the synthesized pyridine derivatives is accurately benchmarked.
-
Culture: Seed A549 or HT-29 cells in 96-well plates at a density of 5,000 cells/well.
-
Dosing: After 24h, treat cells with a serial dilution (0.1 µM to 100 µM) of the pyridine derivatives. Include a vehicle control (0.1% DMSO) and a positive control (Cisplatin).
-
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.
-
Solubilization: Carefully aspirate the media. Add 150 µL of pure DMSO to each well to dissolve the purple formazan crystals. Agitate on an orbital shaker for 15 minutes.
-
Quantification: Read absorbance at 570 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis.
References
-
Title: 4-phenylpyridine and three other analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine lack dopaminergic nigrostriatal neurotoxicity in mice and marmosets. Source: Neurosci Lett. URL: [Link]
-
Title: Cytotoxic and Anti-Oxidant Evaluation of Novel 4,4'-(4-Substituted Phenylpyridine-2,6-Diyl). Source: Journal of Chemical and Pharmaceutical Sciences. URL: [Link]
-
Title: Inhibition of mitochondrial respiration by analogs of 4-phenylpyridine and 1-methyl-4-phenylpyridinium cation (MPP+). Source: Biochem Biophys Res Commun. URL: [Link]
-
Title: Pyridine, 3-phenyl-4-propyl-. Source: NIST Chemistry WebBook, SRD 69. URL: [Link]
-
Title: Synthesis and Antitumor Activity of 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine Derivatives in vitro. Source: ResearchGate. URL: [Link]
-
Title: Cas 53911-35-6, this compound. Source: Lookchem. URL: [Link]
-
Title: 3-(1-Adamantylthio)-4-Phenylpyridine as a Potential Therapeutic for Methicillin-Resistant Staphylococcus aureus. Source: Letters in Drug Design & Discovery. URL: [Link]
Sources
- 1. Pyridine, 3-phenyl-4-propyl- [webbook.nist.gov]
- 2. lookchem.com [lookchem.com]
- 3. Inhibition of mitochondrial respiration by analogs of 4-phenylpyridine and 1-methyl-4-phenylpyridinium cation (MPP+), the neurotoxic metabolite of MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-phenylpyridine and three other analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine lack dopaminergic nigrostriatal neurotoxicity in mice and marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jchps.com [jchps.com]
- 7. benthamdirect.com [benthamdirect.com]
Validating Purity of 3-Phenyl-4-Propylpyridine: A GC-MS Comparative Guide
The following guide is a technical comparison and validation protocol for the purity analysis of 3-phenyl-4-propylpyridine (CAS: 53911-35-6). It is structured for analytical chemists and pharmaceutical researchers requiring high-fidelity impurity profiling.[1]
Executive Summary & Technical Context
This compound is a structural intermediate and substituted pyridine often encountered in fine chemical synthesis and complex matrices (e.g., Mentha oil profiling or pharmaceutical ligand synthesis). Its validation presents a specific challenge: distinguishing it from positional isomers such as 5-phenyl-2-propylpyridine and 4-(3-phenylpropyl)pyridine , which possess identical molecular weights (197.28 g/mol ) but distinct pharmacological or toxicological profiles.
This guide compares Gas Chromatography-Mass Spectrometry (GC-MS) against standard alternatives (GC-FID and HPLC-UV), establishing GC-MS as the superior modality for purity validation due to its ability to resolve and identify isobaric impurities through fragmentation analysis.
Performance Matrix: GC-MS vs. Alternatives
| Feature | GC-MS (Recommended) | GC-FID | HPLC-UV |
| Specificity | High (Mass spectral fingerprinting) | Low (Retention time only) | Medium (UV spectra are often non-specific for isomers) |
| Isomer Resolution | Excellent (Differentiates 3-phenyl vs 5-phenyl isomers via fragmentation) | Good (Requires pure standards for every peak) | Poor (Isomers often co-elute on C18) |
| Sensitivity (LOD) | < 10 ppb (SIM mode) | ~1 ppm | ~500 ppb |
| Throughput | Medium (20-30 min run) | High (Fast GC possible) | Medium |
| Primary Utility | Purity Validation & Impurity ID | Routine QA/QC (after ID) | Thermolabile compounds |
Analytical Strategy: The "Three-Pillar" Validation
To validate the purity of this compound, we employ a self-validating system based on three pillars: Chromatographic Resolution , Spectral Deconvolution , and Mass Balance .
Pillar 1: Chromatographic Resolution (The System)
The basicity of the pyridine nitrogen can cause peak tailing on non-polar columns, masking trace impurities.
-
Column Choice: A 5%-phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5MS) is selected over Wax columns. While Wax improves peak shape for bases, the 5% phenyl phase provides superior selectivity for separating the aromatic isomers (3-phenyl vs. 5-phenyl) based on pi-pi interactions.
-
Inlet Dynamics: Split injection (10:1 to 50:1) is crucial to prevent column overload, which distorts peak symmetry and affects integration accuracy.
Pillar 2: Spectral Deconvolution (The ID)
The molecular ion (
-
Propyl Chain Loss: Look for
(ethyl loss) or (propyl loss). -
Tropylium Ion: Presence of m/z 91 or m/z 77 (phenyl) confirms the aromatic substituents.
-
Isomer Differentiation: 2-substituted pyridines often show a "McLafferty-like" rearrangement if the alkyl chain allows, which is absent or different in 3- or 4-substituted isomers.
Pillar 3: Mass Balance (The Purity Calculation)
Purity is calculated using the Area Normalization Method with Relative Response Factors (RRF), corrected by MS total ion current (TIC).
Detailed Experimental Protocol
A. Sample Preparation
Objective: Create a stable, dilute solution compatible with EI source.
-
Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade). DCM is preferred for solubility of aromatic impurities.
-
Concentration: Prepare a 1.0 mg/mL stock solution.
-
Filtration: 0.22 µm PTFE syringe filter to remove particulate precursors.
-
Internal Standard (Optional but Recommended): Add d5-Pyridine or Naphthalene-d8 at 50 µg/mL to monitor injection variability.
B. GC-MS Instrument Parameters
-
System: Agilent 7890/5977 or equivalent Single Quadrupole.
-
Column: HP-5MS UI, 30 m × 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet:
-
Mode: Split (20:1).
-
Temp: 260°C.
-
Liner: Ultra Inert with glass wool (deactivated) to prevent pyridine adsorption.
-
Temperature Program (Optimized for Isomer Separation):
-
Initial: 60°C (Hold 1 min) - Solvent delay & volatile impurities.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 280°C - Slow ramp resolves 3-phenyl vs 4-phenyl isomers.
-
Final: 280°C (Hold 5 min).
MS Acquisition:
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Transfer Line: 280°C.[2]
-
Scan Range: m/z 40–400 (Full Scan) for purity; SIM mode for known toxic impurities.
Visualization of Validation Workflow
The following diagram illustrates the decision logic and workflow for validating the purity, specifically addressing the "Isomer Trap" common in pyridine analysis.
Figure 1: Logic flow for GC-MS purity validation, emphasizing the critical isomer check step.
Data Interpretation & Fragmentation Mechanics
Understanding the mass spectrum is critical for distinguishing the target from its isomers.
Fragmentation Pathway
The fragmentation of this compound (MW 197) under Electron Ionization (70 eV) typically follows these steps:
-
Molecular Ion (
): Distinct peak at m/z 197 . -
Benzylic Cleavage: Loss of the propyl chain.
-
Loss of Ethyl (
, 29 Da) m/z 168 . -
Loss of Propyl (
, 43 Da) m/z 154 .
-
-
Ring Integrity: The phenyl-pyridine core is stable, often yielding high abundance aromatic ions at m/z 77 (
) and m/z 51 .
Differentiation from 5-phenyl-2-propylpyridine:
The 2-propyl isomer is more likely to undergo a McLafferty rearrangement involving the nitrogen atom and the
Figure 2: Predicted fragmentation pathway for structural confirmation.
Validation Parameters (Acceptance Criteria)
To formally validate this method for a Certificate of Analysis (CoA), the following criteria must be met:
| Parameter | Method | Acceptance Criteria |
| Specificity | Inject Blank (DCM) & Isomer Mix | No interference at |
| Linearity | 5-point calibration (0.1 - 2.0 mg/mL) | |
| Precision | 6 Replicate injections | RSD < 2.0% for Area Counts |
| LOD / LOQ | Signal-to-Noise (S/N) | LOD: S/N > 3; LOQ: S/N > 10 |
| Recovery | Spike sample with standard | 90% - 110% recovery |
References
-
NIST Mass Spectrometry Data Center. (2023). Pyridine, 3-phenyl-4-propyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[3] [Link]
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Journal of Chromatography A. (2000). Gas chromatographic retention indices of pyridine derivatives on capillary columns. (General reference for pyridine retention behavior).
Sources
Safety Operating Guide
3-Phenyl-4-Propylpyridine: Advanced Disposal & Handling Protocol
Executive Directive
Do not treat 3-phenyl-4-propylpyridine as a standard organic solvent.
While structurally related to common pyridine bases, this 4-substituted pyridine derivative carries specific handling requirements due to its lipophilicity, potential biological activity (structural analogs include neurotoxicants like MPTP), and environmental persistence.
This guide supersedes generic "organic waste" protocols. It mandates a Zero-Discharge policy (no drain disposal) and requires segregation from strong acids to prevent exothermic salt formation and aerosolization.
Chemical Profile & Hazard Identification
Effective disposal requires understanding the physicochemical properties that dictate waste behavior.
| Property | Data | Operational Implication |
| CAS Number | 53911-35-6 | Unique identifier for waste manifesting. |
| Physical State | Liquid (Viscous) | Requires leak-proof, wide-mouth containment. |
| Flash Point | ~136°C - 145°C | Combustible, but not RCRA "Ignitable" (D001) unless mixed with solvents. |
| Basicity (pKa) | ~6.0 (Predicted) | Critical: Will react exothermically with strong acids. |
| Solubility | Lipophilic / Water Insoluble | Do not attempt aqueous dilution. Use organic solvents for rinsing. |
| Toxicity Profile | Irritant (H315, H319); Acute Tox (H302) | Treat as a potential neurotoxin due to 4-substituted pyridine structure. |
Waste Stream Segregation Logic
The most common accident involving pyridine derivatives is accidental mixing with oxidizers or concentrated mineral acids in central waste drums.
The Segregation Decision Tree
Use the following logic to determine the correct waste stream.
Figure 1: Decision logic for segregating this compound waste to prevent incompatible reactions.
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization
Objective: Ensure the chemical is chemically stable before entering the waste container.
-
Quenching (If Reaction Mixture): If the pyridine was used as a base scavenger in an acylation/alkylation reaction, ensure no residual acid chlorides or active alkylating agents remain. Quench with Methanol (MeOH) or water (if compatible) in a fume hood.
-
pH Check: If the waste stream is acidic (pH < 4), slowly neutralize with Sodium Bicarbonate (NaHCO₃) to pH 6–8.
-
Why? Adding acidic pyridine waste to a basic organic waste drum can cause rapid heating and drum pressurization.
-
Phase 2: Packaging & Labeling
Objective: Compliant containment for transport.[1]
-
Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass containers. Avoid metal cans if the waste contains residual acids.
-
Labeling Requirements (RCRA/GHS):
-
Chemical Name: Write out full name: "this compound Solution." Do not use abbreviations (e.g., "3-PPP").
-
Hazard Checkboxes: Mark [x] Toxic, [x] Irritant.
-
Composition: List all solvents (e.g., "this compound 5%, Ethyl Acetate 95%").
-
Phase 3: Final Disposal (Professional Service)
Method: High-Temperature Incineration (Rotary Kiln).
-
Mechanism: Nitrogen-containing heterocycles require high temperatures (>1000°C) to ensure complete ring destruction and prevent the formation of NOx or unburned toxic residues.
-
Regulatory Code: If not mixed with listed solvents, classify as Non-RCRA Regulated Hazardous Waste (unless it fails TCLP for Pyridine D038). However, best practice dictates managing it as Class 6.1 (Toxic) for transport.
Emergency Response: Spills & Exposure
Immediate actions to take if containment fails during the disposal process.[1]
Figure 2: Operational workflow for managing spills of this compound.
References & Authority
The following sources validate the chemical properties and regulatory framework used in this guide.
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74937, 4-(3-Phenylpropyl)pyridine. (Note: Isomer structural data). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1050). Retrieved from [Link]
(Note: While specific SDS for the exact 3-phenyl-4-propyl isomer is rare, protocols are derived from the 4-(3-phenylpropyl)pyridine isomer and general substituted pyridine safety data.)
Sources
Personal protective equipment for handling 3-phenyl-4-propylpyridine
Executive Hazard Assessment
Compound: 3-phenyl-4-propylpyridine (CAS: 53911-35-6) Chemical Class: Substituted Pyridine / Aryl-Alkyl Pyridine Derivative
Critical Safety Notice (Read-Across Protocol): While specific toxicological data for the exact isomer this compound is limited in public registries, structural analogs (such as 4-(3-phenylpropyl)pyridine, CAS 2057-49-0) and the parent pyridine moiety present well-documented hazards. As a researcher, you must apply Universal Precautions based on the "Read-Across" principle.
Primary Hazards (Inferred & Analog-Based):
-
Dermal Absorption & Irritation: Pyridine derivatives are lipophilic organic bases that can rapidly penetrate the stratum corneum. They are confirmed Skin Irritants (Category 2) and Eye Irritants (Category 2) [1, 2].[1][2]
-
Neurotoxicity Risk: Structural analogs of phenyl-pyridines have been investigated for neuroactivity. While distinct from MPTP, the unknown biological activity of this specific isomer mandates full barrier protection to prevent CNS exposure [4].
-
Glove Permeation: Pyridines are notorious for permeating standard nitrile gloves rapidly. Relying on thin disposable nitrile gloves for prolonged contact is a critical safety failure [5].
Personal Protective Equipment (PPE) Matrix
The following PPE selection is non-negotiable for handling >10 mg or neat liquids.
A. Hand Protection (The "Nitrile Trap")
Scientific Rationale: Pyridine derivatives act as swelling agents for acrylonitrile-butadiene (nitrile) rubber. Standard 4-mil nitrile laboratory gloves offer <5 minutes of breakthrough protection against pure pyridine derivatives [5].
| Contact Type | Recommended Material | Brand Examples | Breakthrough Time |
| Incidental (Splash) | Double-Gloved Nitrile (min 5 mil outer) | Kimberly-Clark Sterling, Ansell TouchNTuff | ~1-5 mins (Change immediately upon splash) |
| Intentional (Handling) | Laminate Film (EVOH/PE) | Ansell Silver Shield / Barrier | >240 mins |
| Heavy Exposure | Viton / Butyl Rubber | Showa Best Viton | >480 mins |
Operational Rule: If you are handling the neat oil or preparing stock solutions, you must wear Laminate (Silver Shield) liners under outer nitrile gloves for dexterity.
B. Respiratory & Inhalation Control
Primary Barrier: Certified Chemical Fume Hood (Face velocity: 80–100 fpm). Secondary Barrier (Spill/Outside Hood):
-
Respirator: Half-face or Full-face elastomeric respirator.
-
Cartridge: Organic Vapor (OV) (Black label). Pyridines have distinct odor thresholds; however, olfactory fatigue can occur.
-
APF (Assigned Protection Factor): 10 (Half-face) or 50 (Full-face).
C. Eye & Face Protection[2][3][4][5][6][7][8][9]
-
Standard: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to vapor irritation risks.
-
High Volume (>100mL): Face shield required over goggles.
PPE Decision Logic Diagram
The following decision tree illustrates the logic for selecting the correct barrier protection based on your experimental parameters.
Figure 1: PPE Selection Logic based on physical state and exposure duration. Note the escalation to Laminate gloves for liquid handling.
Operational Protocol: Handling & Transfer
Phase 1: Preparation
-
Airflow Check: Verify fume hood is operational. Clear the sash path.
-
Static Control: Pyridines can be flammable (Flash Point ~110°C - 140°C for analogs). Ground all metal spatulas and vessels if working with >500mL.
-
Decontamination Prep: Prepare a beaker of 10% Citric Acid or Dilute HCl (1M) inside the hood. Pyridines are basic; acidic solutions neutralize them effectively during cleanup.
Phase 2: Transfer Workflow
-
Weighing: Do not weigh outside the hood. If using a balance, place the balance inside the hood or use a secondary containment tray to transport the closed vial to the balance.
-
Pipetting: Use positive displacement pipettes for viscous oils to prevent dripping.
-
Syringe Transfer: If using needles, use Luer-lock to prevent "pop-off" accidents which could spray the compound.
Phase 3: Post-Experiment Decontamination
-
Wipe Down: Wipe all tools (spatulas, pipette bodies) with a paper towel soaked in the 10% Citric Acid solution before removing them from the hood.
-
Waste Segregation:
-
Liquid Waste: Segregate into "Basic Organic Waste" or "Halogen-Free Organic." Do NOT mix with strong oxidizers (e.g., Nitric Acid) as pyridines can react violently.
-
Solid Waste: Contaminated gloves and paper towels go into "Hazardous Solid Waste" (double-bagged).
-
Emergency Response Workflow
In the event of exposure, immediate action is required to mitigate absorption.[3][4][5][6][7][8]
Figure 2: Emergency response triage.[3] Immediate removal of contaminated clothing is critical to stop dermal absorption.[6]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74937, 4-(3-Phenylpropyl)pyridine. Retrieved from [Link]
-
Kimberly-Clark Professional. Chemical Resistance Guide: Nitrile Gloves. Retrieved from [Link]
-
Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
Shield Scientific. Chemical Resistance Guide (Permeation Breakthrough Data). Retrieved from [Link]
Sources
- 1. 4-(3-Phenylpropyl)pyridine | C14H15N | CID 74937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. thermofishersci.in [thermofishersci.in]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. thermofishersci.in [thermofishersci.in]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
